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  • Product: 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
  • CAS: 2228132-07-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Introduction Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. 2-Azaspiro[4.4]nonane-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a spirocyclic amino acid derivative that holds potential as a building block in drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and discussing the implications for research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

  • Chemical Name: 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

  • CAS Number: 2228132-07-6[1]

  • Molecular Formula: C₉H₁₆ClNO₂

  • Molecular Weight: 205.68 g/mol

  • Chemical Structure:

The spirocyclic nature of this molecule, featuring a quaternary carbon atom at the junction of two rings, imparts a rigid and defined three-dimensional geometry. This structural feature is often sought after in drug design to enhance binding affinity and selectivity to biological targets.

Physical Properties

Melting Point

The melting point is a critical parameter that provides information about the purity and crystalline nature of a solid. For many crystalline drugs, the melting point falls within the range of 100-200 °C. [2] Experimental Data:

PropertyValueMethod Reference
Melting PointData not availableN/A

Protocol for Melting Point Determination (Capillary Method):

The determination of the melting point should be conducted using a calibrated digital melting point apparatus according to established pharmacopeial methods. [3][4] Causality Behind Experimental Choices: The capillary method is a widely accepted and reliable technique for determining the melting point of crystalline solids. [5]The use of a slow heating rate near the expected melting point is crucial for obtaining an accurate measurement. [6] Step-by-Step Methodology:

  • Sample Preparation: Finely powder the dried sample of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. [5]2. Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. [7]3. Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample at a rapid rate to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Diagram of Melting Point Determination Workflow:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder the sample start->powder load Load capillary tube powder->load place Place in apparatus load->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe and record range heat_slow->observe end end observe->end Melting Point Range

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. As a hydrochloride salt of an amino acid, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is expected to exhibit good aqueous solubility.

Experimental Data:

SolventSolubilityMethod Reference
WaterData not availableN/A
DMSOData not availableN/A
EthanolData not availableN/A

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is considered the gold standard for determining equilibrium solubility. [8][9] Causality Behind Experimental Choices: This method ensures that an equilibrium between the dissolved and undissolved solute is achieved, providing a thermodynamically accurate measure of solubility. The use of a buffer system is important for ionizable compounds as their solubility is pH-dependent.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of Solubility Determination Workflow:

solubility_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow to settle agitate->settle separate Separate solid and liquid settle->separate quantify Quantify concentration (e.g., HPLC) separate->quantify end end quantify->end Solubility Value

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has two ionizable groups: a carboxylic acid and a secondary amine.

Predicted and Expected pKa Values:

Ionizable GroupExpected pKa Range
Carboxylic Acid2 - 4
Secondary Amine9 - 11

Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a reliable method for determining the pKa of ionizable substances. [9][10] Causality Behind Experimental Choices: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the pKa values corresponding to the inflection points in the titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a known amount of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride in deionized water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data: While experimental spectra are not readily available, predicted chemical shifts can be estimated. For the free base, the proton of the carboxylic acid would be a broad singlet, and the protons adjacent to the nitrogen would appear in the downfield region. The spiro carbon would be a key signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Amine Salt)3200 - 2800 (broad)
C=O (Carboxylic Acid)1730 - 1700
C-N Stretch1250 - 1020
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data: For the free base (C₉H₁₅NO₂), the expected monoisotopic mass is 169.1103 Da. [11][12]In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 170.1176.

Stability

Understanding the stability of a compound under various conditions is critical for its handling, storage, and formulation.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. As a hydrochloride salt, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride may exhibit some degree of hygroscopicity.

Protocol for Hygroscopicity Assessment:

A common method for assessing hygroscopicity is based on the European Pharmacopoeia guidelines. [13][14] Causality Behind Experimental Choices: This standardized method allows for a classification of the compound's hygroscopicity based on its weight gain after exposure to a defined high-humidity environment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the dried compound.

  • Exposure: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (e.g., 25°C). [13]3. Weight Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.

  • Classification: Calculate the percentage weight gain and classify the hygroscopicity based on the following criteria:

    • Non-hygroscopic: < 0.2%

    • Slightly hygroscopic: ≥ 0.2% and < 2%

    • Hygroscopic: ≥ 2% and < 15%

    • Very hygroscopic: ≥ 15%

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. [15][16][17][18] Protocol for Forced Degradation:

Causality Behind Experimental Choices: Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradation pathways that may occur during storage or in a formulated product. [19] Step-by-Step Methodology:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound or a solution to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. While no specific studies on the polymorphism of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride have been identified, it is a phenomenon that should be considered for spirocyclic compounds.

Conclusion

This technical guide has outlined the key physicochemical properties of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride and provided detailed, field-proven methodologies for their determination. While experimental data for this specific compound is limited in the public domain, this guide serves as a robust framework for its comprehensive characterization. A thorough understanding and experimental determination of these properties are essential for advancing the use of this promising spirocyclic building block in drug discovery and development.

References

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  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, 107, Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

  • University of Al-Qadisiyah. (n.d.). Determination of the melting point. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (C9H15NO2). Retrieved from [Link]

  • Ctgb. (2016). Biocides Chapter 2 Physical and chemical properties version 1.1. Retrieved from [Link]

  • Nature. (n.d.). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343). Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • General Tests. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004711507. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Melting Point Experiment. Retrieved from [Link]

  • ResearchGate. (2017). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the stereochemistry and chirality of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry and chirality of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride, a constrained amino acid analog with significant potential in medicinal chemistry. The unique three-dimensional architecture of spirocyclic scaffolds offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This document delves into the structural nuances of the target molecule, outlines synthetic and chiral resolution strategies, and details analytical methodologies for the definitive assignment of its absolute configuration. By synthesizing theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the design and development of innovative drug candidates based on the 2-azaspiro[4.4]nonane framework.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved therapeutic profiles. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly attractive class of molecules. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar structures.

The 2-azaspiro[4.4]nonane framework, a bicyclic system comprising a pyrrolidine ring fused to a cyclopentane ring at the C4 position, is a privileged scaffold in medicinal chemistry. The incorporation of a carboxylic acid moiety at the 3-position of the pyrrolidine ring introduces a key functional group for molecular interactions and further derivatization, creating a constrained analog of the amino acid proline. This guide focuses on the hydrochloride salt of this compound, a common form for improving solubility and handling of amine-containing pharmaceuticals.

Understanding and controlling the stereochemistry of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is paramount for its successful application in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.

Structural Analysis: Unraveling the Stereochemical Complexity

2-Azaspiro[4.4]nonane-3-carboxylic acid possesses two stereogenic centers:

  • C3: The carbon atom bearing the carboxylic acid group.

  • C4 (the spiro center): The carbon atom common to both the cyclopentane and pyrrolidine rings.

The presence of these two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The rigid, spirocyclic nature of the molecule imposes significant conformational constraints, influencing the spatial orientation of substituents and, consequently, their interactions with biological macromolecules.

Synthetic Strategies: Accessing the 2-Azaspiro[4.4]nonane Core

The synthesis of the 2-azaspiro[4.4]nonane skeleton can be approached through various strategies, broadly categorized into two main approaches: formation of the cyclopentane ring onto a pre-existing pyrrolidine derivative, or construction of the pyrrolidine ring onto a cyclopentane precursor[1]. A common and effective method involves a [3+2] cycloaddition reaction, which can be rendered diastereoselective and enantioselective through the use of chiral auxiliaries or catalysts.

Diastereoselective Synthesis via [3+2] Cycloaddition

A plausible and widely utilized route to construct the substituted pyrrolidine ring of the target molecule is through a 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. The diastereoselectivity of this reaction can be influenced by several factors, including the choice of solvent, temperature, and the steric and electronic nature of the substituents on both the dipole and the dipolarophile[].

Diastereoselective Synthesis cluster_product Product Cyclopentanone Cyclopentanone Imine_Formation Imine Formation Cyclopentanone->Imine_Formation Amino_Ester Amino Ester (e.g., Glycine methyl ester) Amino_Ester->Imine_Formation Dipolarophile α,β-Unsaturated Ester (e.g., Methyl acrylate) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide Azomethine Ylide (in situ generation) Imine_Formation->Azomethine_Ylide Azomethine_Ylide->Cycloaddition Racemic_Ester Racemic 2-Azaspiro[4.4]nonane -3-carboxylate Ester Cycloaddition->Racemic_Ester

Figure 1: General workflow for the synthesis of the 2-azaspiro[4.4]nonane core via a [3+2] cycloaddition reaction.

Chiral Resolution: Isolating the Enantiomers

The preparation of enantiomerically pure 2-Azaspiro[4.4]nonane-3-carboxylic acid is crucial for its evaluation as a potential drug candidate. Chiral resolution of the racemic mixture is a common and effective strategy to achieve this.

Diastereomeric Salt Formation

A widely employed method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The resulting diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle: The reaction of a racemic carboxylic acid (R/S-acid) with a single enantiomer of a chiral base (e.g., R-base) results in the formation of two diastereomeric salts: (R-acid • R-base) and (S-acid • R-base). These diastereomers are no longer mirror images and will have different solubilities in a given solvent system, enabling their separation.

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

  • (R)-(+)-α-Methylbenzylamine

  • (S)-(-)-α-Methylbenzylamine

  • (1R,2S)-(-)-Ephedrine

  • (1S,2R)-(+)-Ephedrine

  • (R)-(-)-2-Phenylglycinol

  • (S)-(+)-2-Phenylglycinol

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general procedure for the chiral resolution of racemic 2-Azaspiro[4.4]nonane-3-carboxylic acid. The optimal chiral resolving agent, solvent, and crystallization conditions may require empirical determination.

  • Salt Formation: Dissolve one equivalent of racemic 2-Azaspiro[4.4]nonane-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Add 0.5 to 1.0 equivalents of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation of the Enantiomerically Enriched Acid: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-Azaspiro[4.4]nonane-3-carboxylic acid.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

  • Formation of the Hydrochloride Salt: The enantiomerically pure free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration.

Chiral Resolution Workflow Racemic_Acid Racemic 2-Azaspiro[4.4]nonane -3-carboxylic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Base Chiral Resolving Agent (e.g., (R)-α-Methylbenzylamine) Chiral_Base->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Acidification_Extraction_1 Acidification & Extraction Separated_Salts->Acidification_Extraction_1 Acidification_Extraction_2 Acidification & Extraction Separated_Salts->Acidification_Extraction_2 Enantiomer_1 Enantiomer 1 Acidification_Extraction_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Acidification_Extraction_2->Enantiomer_2 HCl_Salt_Formation_1 HCl Salt Formation Enantiomer_1->HCl_Salt_Formation_1 HCl_Salt_Formation_2 HCl Salt Formation Enantiomer_2->HCl_Salt_Formation_2 Final_Product_1 Enantiopure Hydrochloride Salt 1 HCl_Salt_Formation_1->Final_Product_1 Final_Product_2 Enantiopure Hydrochloride Salt 2 HCl_Salt_Formation_2->Final_Product_2

Figure 2: A logical workflow for the chiral resolution of racemic 2-Azaspiro[4.4]nonane-3-carboxylic acid via diastereomeric salt formation.

Determination of Absolute Configuration

Once the enantiomers have been separated, determining their absolute configuration is a critical step. Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule[3]. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. When anomalous dispersion is used, the absolute configuration can be determined. If a crystal of the enantiomerically pure hydrochloride salt or a suitable derivative can be obtained, this method provides definitive proof of its stereochemistry.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Flack ParameterA value close to 0 for a given enantiomer confirms the assigned absolute configuration.

Table 1: Key crystallographic parameters for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution[4]. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This technique is particularly valuable when obtaining single crystals for X-ray analysis is challenging.

VCD_Analysis_Workflow Sample Enantiopure Sample in Solution VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Experimental_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Experimental_Spectrum Comparison Spectral Comparison Experimental_Spectrum->Comparison Computational_Modeling Computational Modeling (e.g., DFT Calculations for a single enantiomer) Theoretical_Spectrum Theoretical VCD Spectrum Computational_Modeling->Theoretical_Spectrum Theoretical_Spectrum->Comparison Absolute_Configuration Assignment of Absolute Configuration Comparison->Absolute_Configuration

Figure 3: Workflow for the determination of absolute configuration using Vibrational Circular Dichroism (VCD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that lead to separable signals in the NMR spectrum. The Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example of a chiral derivatizing agent used to determine the absolute configuration of alcohols and amines. A similar strategy can be adapted for carboxylic acids.

Conclusion

The stereochemistry and chirality of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride are critical determinants of its potential as a valuable building block in drug discovery. Its constrained, three-dimensional structure offers a unique platform for the design of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of the stereochemical features of this molecule, outlined key synthetic and chiral resolution strategies, and detailed the analytical methodologies required for the definitive assignment of its absolute configuration. A thorough understanding and application of these principles are essential for researchers and scientists working to unlock the full therapeutic potential of this promising spirocyclic scaffold.

References

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  • Dukor, R. K., & Keiderling, T. A. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International Journal of Peptide and Protein Research, 38(3), 198-203.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • d'Angelo, J., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. HETEROCYCLES, 66, 31-38.
  • Jasco. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. [Link]

  • Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Joshi, K. B., et al. (2020). synthesis and biological screening of new azaspiro[][4] heptanecarboxylate derivatives. World Journal of Pharmaceutical Research, 9(9), 1339-1351.

  • Galavskyy, S., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • PubChem. (n.d.). 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Ananyev, I., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-39.
  • Ananyev, I. V., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester.

  • Stepanov, A. A., et al. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Brinkmann-Chen, S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Ananyev, I. V., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • Lee, J., et al. (2020). Chiral Resolution, Absolute Configuration Assignment, and Genotoxicity Evaluation of Racemic 3,4-Dihydroquinazoline as a Novel Anticancer Agent. Molecules, 25(18), 4243.
  • Li, S., et al. (2025). Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. MDPI.
  • Ideals. (2023).
  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236.

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Foundational

Pharmacokinetic profiling of 2-azaspiro[4.4]nonane scaffolds in medicinal chemistry

An In-Depth Technical Guide: Pharmacokinetic Profiling of 2-Azaspiro[4.4]nonane Scaffolds in Medicinal Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Part 1: The Strategic Value of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Pharmacokinetic Profiling of 2-Azaspiro[4.4]nonane Scaffolds in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Value of the 2-Azaspiro[4.4]nonane Core

In modern drug discovery, the pursuit of novel chemical matter with superior pharmacological and pharmacokinetic properties is relentless. Among the structural motifs that have gained significant traction, spirocycles stand out for their unique three-dimensional (3D) architecture.[1][2] Unlike flat, aromatic systems, spirocyclic scaffolds are defined by a single atom connecting two rings, creating a rigid, sterically constrained framework.[3] This inherent 3D nature is a significant advantage, as it allows for the precise spatial projection of functional groups into a protein's binding pocket, potentially enhancing potency and selectivity.[2][4]

A key metric in this context is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count, characteristic of spirocycles, correlates with increased clinical success, partly due to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The 2-azaspiro[4.4]nonane scaffold, which consists of a pyrrolidine ring fused to a cyclopentane ring at a single carbon, is a particularly valuable example of this class.[5] Its rigid bicyclic system provides conformational restraint, a crucial feature for designing potent ligands.[5] Furthermore, the secondary amine within the pyrrolidine ring serves as a versatile synthetic handle, enabling the exploration of a broad chemical space to optimize structure-activity and structure-property relationships.[6]

The central hypothesis for employing the 2-azaspiro[4.4]nonane core is that its rigid, non-planar structure can shield metabolically labile sites found in more flexible analogues, thereby improving metabolic stability and overall pharmacokinetic performance.[1] This guide provides a comprehensive framework for systematically evaluating this hypothesis through a phased pharmacokinetic profiling strategy.

Part 2: A Phased Approach to Pharmacokinetic Characterization

The in vivo fate of a drug candidate is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters early in the discovery process is critical to avoid costly late-stage failures.[7] A robust ADME evaluation for a novel scaffold like 2-azaspiro[4.4]nonane follows a logical progression from high-throughput in vitro assays, which assess isolated properties, to more complex in vivo studies that provide a holistic view of the compound's behavior.[7][8]

This workflow ensures that resources are focused on compounds with the highest probability of success. Initial screens for permeability and metabolic stability identify candidates with fundamental drug-like properties, which then merit investigation in more resource-intensive animal models.

ADME_Profiling_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Validation cluster_2 Key Assays Permeability Permeability Screening (Absorption Potential) PK_Study Rodent PK Study (Integrated ADME Profile) Permeability->PK_Study Promising Candidates PAMPA PAMPA Permeability->PAMPA Caco2 Caco-2 Permeability->Caco2 Metabolism Metabolic Stability (Clearance Potential) Metabolism->PK_Study Promising Candidates Microsomes Liver Microsomes Metabolism->Microsomes Rodent Mouse/Rat PK_Study->Rodent PAMPA_Workflow A Prepare Lipid Membrane (e.g., Phospholipid in Dodecane) Coat 96-well filter plate D Assemble Sandwich Plate (Donor on Acceptor) A->D B Add Test Compound (e.g., 10 µM in buffer) to Donor Plate Wells B->D C Add Buffer to Acceptor Plate Wells C->D E Incubate (e.g., 5-18 hours at RT) D->E F Separate Plates & Collect Samples from Donor and Acceptor Wells E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Experimental workflow for the PAMPA assay.

  • Experimental Protocol: PAMPA

    • Membrane Preparation: A 1% lecithin in dodecane solution is prepared. 5 µL of this solution is dispensed onto the membrane of each well of a 96-well filter (donor) plate. [9] 2. Compound Preparation: Test compounds are dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final concentration (e.g., 10 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4). [9] 3. Plate Loading: 150-200 µL of the test compound solution is added to each well of the donor plate. 300 µL of buffer is added to each well of the 96-well acceptor plate. [10][9] 4. Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for 5 to 18 hours, often with gentle shaking. [10][9] 5. Quantification: After incubation, the plates are separated. Samples are taken from both the donor and acceptor wells. The concentration of the compound in each sample is determined using LC-MS/MS. [10] 6. Calculation: The apparent permeability coefficient (Papp) is calculated based on the final concentrations in the acceptor and donor wells.

  • Expertise & Experience: While PAMPA is useful, it cannot predict the influence of transporters. The Caco-2 permeability assay is the industry gold standard, utilizing a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. [11][12]Crucially, these cells express key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). [12]This assay is essential for determining if a compound is a substrate of these transporters. A high efflux ratio (Papp(B-A) / Papp(A-B)) can explain why a compound with good passive permeability (from PAMPA) may still have poor oral absorption. For a rigid scaffold like 2-azaspiro[4.4]nonane, whose exit vectors are fixed, understanding its interaction with transporters is paramount.

Caco2_Workflow A Seed & Culture Caco-2 Cells on Transwell Inserts (approx. 21 days) B Verify Monolayer Integrity (Measure TEER) A->B C Dose Compound (Apical or Basolateral) (e.g., 10 µM in buffer) B->C D Incubate (e.g., 2 hours at 37°C) C->D E Collect Samples from Receiver Compartment at Time Points D->E F Quantify Compound Concentration (LC-MS/MS) E->F G Calculate Bidirectional Papp (A-B and B-A) & Efflux Ratio F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

  • Experimental Protocol: Caco-2 Permeability

    • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [13] 2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required. [14]The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm the tightness of the junctions. [11] 3. Transport Study (Bidirectional): The study is performed in two directions: Apical-to-Basolateral (A-B) to simulate absorption, and Basolateral-to-Apical (B-A) to measure efflux. [12] * A-B: The test compound (e.g., 10 µM) is added to the apical (upper) chamber, and drug-free buffer is in the basolateral (lower) chamber. [14] * B-A: The test compound is added to the basolateral chamber, and drug-free buffer is in the apical chamber. [14] 4. Incubation and Sampling: The plates are incubated at 37°C for a set time (e.g., 120 minutes). [11]At the end of the incubation, samples are collected from the receiver compartment for analysis.

    • Quantification and Calculation: Compound concentrations are determined by LC-MS/MS. Papp values for both A-B and B-A directions are calculated. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). [12]

  • Illustrative Data & Interpretation

Compound IDScaffold TypePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Analog-1Flexible Linker15.212.514.11.1High
AZN-101 2-Azaspiro[4.4]nonane 18.5 1.8 39.6 22.0 Low (P-gp Substrate)
Control-HPropranolol25.022.124.31.1High
Control-LAtenolol0.10.20.31.5Low

Note: This is illustrative data. In this example, the 2-azaspiro[4.4]nonane derivative (AZN-101) shows excellent passive permeability in the PAMPA assay. However, the Caco-2 data reveals a very low A-B permeability and a high efflux ratio (>2), strongly indicating it is a substrate for an efflux transporter like P-gp. This critical insight, which would be missed by PAMPA alone, directs medicinal chemistry efforts to modify the scaffold to reduce transporter recognition. [15][10]

Metabolic Stability: Predicting Clearance

A compound's therapeutic effect is contingent on its ability to remain in the body long enough to reach its target. Metabolic stability provides a measure of how susceptible a compound is to biotransformation, primarily by enzymes in the liver. [16]Poor metabolic stability leads to rapid clearance, low oral bioavailability, and short duration of action. [17]Spirocyclic scaffolds are often introduced specifically to enhance metabolic stability by replacing or constraining metabolically vulnerable moieties. [1]

  • Expertise & Experience: The liver microsomal stability assay is a cornerstone of in vitro DMPK. [18]Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. [17][18]By incubating a compound with liver microsomes and the necessary cofactor NADPH, we can measure the rate of its disappearance over time. [19]This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. [16]

Microsomal_Stability_Workflow A Prepare Incubation Mix (Buffer, Liver Microsomes, Test Compound (e.g., 1 µM)) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Aliquot & Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + Int. Std. C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant (LC-MS/MS) E->F G Plot % Remaining vs. Time Calculate t½ and CLint F->G

Caption: Experimental workflow for the liver microsomal stability assay.

  • Experimental Protocol: Liver Microsomal Stability

    • Reagent Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4). [19] 2. Pre-incubation: The mixture is pre-incubated for approximately 15 minutes at 37°C to bring it to temperature. [16] 3. Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (final concentration 1 mM). A control incubation without NADPH is often included. [19] 4. Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). [20] 5. Reaction Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile, which precipitates the microsomal proteins. An internal standard is usually included in the quench solution for accurate quantification. [19] 6. Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. [16] 7. Data Analysis: The percentage of compound remaining at each time point is plotted against time. The slope of the natural log of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [16]

  • Illustrative Data & Interpretation

Compound IDScaffold TypeIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted Hepatic Clearance
Analog-2Flexible Ethylamine8173.3High
AZN-102 2-Azaspiro[4.4]nonane >60 <11.5 Low
Control-HVerapamil6.5213.2High
Control-LWarfarin1156.0Low

Note:This is illustrative data. Here, the flexible analogue shows rapid metabolism (short half-life, high clearance). By contrast, the corresponding 2-azaspiro[4.4]nonane derivative (AZN-102) is highly stable. This result supports the hypothesis that the rigid spirocyclic core protects the molecule from metabolic attack by CYP enzymes, likely by preventing the molecule from adopting a conformation that fits into the enzyme's active site. This is a highly desirable outcome, predicting a lower in vivo clearance and potentially higher oral bioavailability. [1]

Part 4: In Vivo Pharmacokinetics: The Whole-System View

  • Expertise & Experience: In vitro assays are powerful predictive tools, but they cannot capture the complex interplay of ADME processes in a living system. [7]In vivo pharmacokinetic (PK) studies, typically conducted in rodent species like mice or rats, are essential for understanding a compound's true disposition. [21]These studies provide critical parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), total drug exposure (Area Under the Curve, or AUC), elimination half-life (t½), and, by comparing intravenous (IV) and oral (PO) dosing, the absolute oral bioavailability (F%). [22]This is the definitive test to confirm if the positive attributes seen in vitro (e.g., high stability) translate to a favorable in vivo profile.

InVivo_PK_Workflow A Select Species & Prepare Dosing Formulations (IV & PO) B Dose Animal Cohorts (e.g., IV bolus, PO gavage) A->B C Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Plasma & Store Frozen C->D E Extract Compound from Plasma & Quantify via LC-MS/MS D->E F Plot Plasma Concentration vs. Time Profile E->F G Calculate PK Parameters (AUC, Cmax, t½, CL, F%) using Non-Compartmental Analysis F->G

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

  • Experimental Protocol: Rodent Pharmacokinetic Study

    • Study Design: The study is designed with multiple arms. At a minimum, one group of animals (e.g., 3-5 Sprague-Dawley rats) receives the drug intravenously (IV), and another group receives it orally (PO). [23][24] 2. Dosing: The IV dose is typically administered as a bolus via the tail vein. The PO dose is administered by oral gavage. The formulation vehicle is chosen to ensure the compound is fully solubilized.

    • Blood Sampling: Blood samples are collected at a series of predetermined time points (e.g., 5, 15, 30 mins, and 1, 2, 4, 8, 24 hours post-dose). [22]Modern microsampling techniques allow for a full PK profile to be generated from a single animal, reducing animal usage. [24] 4. Sample Processing: Blood is processed (e.g., by centrifugation) to isolate plasma, which is then stored frozen until analysis.

    • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using software like Phoenix WinNonlin to calculate the key PK parameters via non-compartmental analysis. [24]

  • Illustrative Data & Interpretation

ParameterUnitsIV Dose (1 mg/kg)PO Dose (5 mg/kg)Interpretation
Cmaxng/mL850450Achieves good plasma concentration after oral dosing.
Tmaxh0.081.0Rapidly absorbed from the gut.
AUC(0-inf)h*ng/mL12753200High total drug exposure.
h4.54.8Moderate half-life, consistent with low clearance.
CLmL/min/kg13.1-Low clearance, consistent with high metabolic stability.
F% % -50.2 Excellent oral bioavailability.

Note: This is illustrative data for a hypothetical 2-azaspiro[4.4]nonane derivative. This in vivo data provides the ultimate confirmation of the scaffold's utility. The low clearance (CL) value validates the in vitro microsomal stability data. Most importantly, the high oral bioavailability (F% > 50%) demonstrates that the compound is well-absorbed and not subject to significant first-pass metabolism, achieving the primary goal of the drug design strategy.

Part 5: Conclusion

The 2-azaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a pathway to compounds with enhanced three-dimensionality and improved drug-like properties. [3][6]However, its theoretical advantages must be rigorously validated through empirical testing. The phased pharmacokinetic profiling strategy detailed in this guide—progressing from high-throughput in vitro assays for permeability (PAMPA) and metabolism (liver microsomes) to more complex cellular models (Caco-2) and culminating in a definitive in vivo rodent PK study—provides a self-validating system for characterization. This systematic approach allows researchers to understand the causality behind a compound's behavior, transforming a promising chemical scaffold into a viable clinical candidate.

Part 6: References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry.

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. Available at: [Link]

  • Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. Available at: [Link]

  • Microsomal Stability Assay. MTTlab. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Available at: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026). ResearchGate. Available at: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (2008). PubMed. Available at: [Link]

  • Pharmacological and Pharmacokinetic Properties Play an Important Role in Determining its Effectiveness. (2023). IJP. Available at: [Link]

  • Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. SciSpace. Available at: [Link]

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Protocols & Analytical Methods

Method

A Strategic Guide to In Vitro Assay Design for 2-Azaspiro[4.4]nonane-3-carboxylic Acid Derivatives

An Application Note and Protocol Guide Abstract The 2-azaspiro[4.4]nonane scaffold represents a class of conformationally restricted proline analogues, a structural motif of significant interest in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The 2-azaspiro[4.4]nonane scaffold represents a class of conformationally restricted proline analogues, a structural motif of significant interest in modern drug discovery.[1] Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, providing a pathway to novel chemical space with potentially improved physicochemical properties and target selectivity.[2] Derivatives of 2-azaspiro[4.4]nonane-3-carboxylic acid are particularly valuable as proline mimetics, making them prime candidates for modulating a range of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels, particularly within the central nervous system (CNS).[3][4] This guide provides a strategic framework and detailed experimental protocols for the in vitro characterization of novel chemical entities (NCEs) based on this privileged scaffold. We present a logical assay cascade, from high-throughput primary screening to detailed mechanistic studies, designed to elucidate compound potency, affinity, and functional activity. The protocols herein are designed as self-validating systems, emphasizing robust data generation and interpretation for researchers in drug development.

The 2-Azaspiro[4.4]nonane Scaffold: A Strategic Overview

Rationale for Use in Drug Discovery

The proline residue imparts a unique conformational rigidity to peptides and proteins due to its cyclic nature. Synthetic proline mimetics, such as 2-azaspiro[4.4]nonane-3-carboxylic acid, are designed to leverage this property, offering several advantages:

  • Conformational Constraint: The spirocyclic system locks the geometry of the pyrrolidine ring, reducing the entropic penalty of binding to a biological target and often leading to higher affinity and selectivity.[1]

  • Increased sp³ Character: Moving away from flat, aromatic structures (sp²-rich) towards more three-dimensional, saturated systems (sp³-rich) is a key strategy in modern medicinal chemistry to improve properties such as solubility and metabolic stability while exploring novel interactions with target proteins.[2]

  • Vectorial Diversity: The rigid scaffold presents substituents in well-defined vectors, allowing for systematic exploration of a target's binding pocket.

Prioritized Biological Target Classes

Based on its structural analogy to proline, derivatives of this scaffold are expected to interact with targets that recognize proline-containing motifs. A primary focus should be placed on:

  • Enzymes: Many enzymes, particularly proteases and peptidases, have active sites that recognize and are modulated by proline-like structures.[5]

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors and primary targets for a vast number of therapeutics, GPCRs are frequently modulated by peptide and small-molecule ligands where conformational rigidity is key to potency and selectivity.[6][7]

  • Protein-Protein Interactions (PPIs): Proline-rich regions are critical for many PPIs, such as the binding of SH3 domains. Mimetics can serve as potent and specific inhibitors of these interactions.[8]

The Assay Cascade: A Framework for Compound Characterization

A tiered, systematic approach is essential for efficiently characterizing a library of novel derivatives. This cascade ensures that resources are focused on the most promising compounds, progressing from broad screening to in-depth pharmacological profiling.

Assay_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & Liability HTS High-Throughput Screen (e.g., Single-Point Enzyme Inhibition) Confirmation Hit Confirmation (Fresh Compound) HTS->Confirmation Identify 'Hits' DoseResponse Dose-Response Curve (IC50 / EC50 Determination) Confirmation->DoseResponse Binding Receptor Binding Assay (Affinity - Ki Determination) DoseResponse->Binding Characterize Potent Hits Selectivity Selectivity Profiling (Against Related Targets) DoseResponse->Selectivity Profile Lead Candidates Functional Orthogonal Functional Assay (e.g., Second Messenger) Binding->Functional CounterScreen Counter-Screening (Assay Artifacts) Selectivity->CounterScreen

Caption: A logical workflow for characterizing novel compounds.

Protocol I: Primary Screening for Enzyme Inhibition

This protocol describes a generic, high-throughput biochemical assay to identify inhibitors of a target enzyme (e.g., a protease or kinase). The principle relies on measuring the reduction in enzyme activity in the presence of test compounds.[9][10]

Rationale and Design Principles

The goal of a primary screen is to rapidly test a large library of compounds at a single concentration to identify "hits".[11] The choice of assay technology (e.g., fluorescence, luminescence, absorbance) depends on the enzyme's reaction. For example, a kinase assay might measure the depletion of ATP using a luminescent readout, while a protease assay could measure the cleavage of a fluorescently quenched peptide substrate.[12] Before screening, it is critical to determine the enzyme's Michaelis-Menten constant (Km) for its substrate to ensure the assay is run under conditions sensitive to inhibition (typically at or below the Km value).[13]

Detailed Protocol: Single-Point Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well format, common in HTS.[14]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (at Km concentration)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Solid white 384-well microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the 10 mM DMSO stock into the assay plate wells. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

  • Controls: Dispense 50 nL of DMSO into "vehicle control" wells (0% inhibition) and 50 nL of a high-concentration positive control inhibitor into "max inhibition" wells (100% inhibition).

  • Enzyme Addition: Prepare an enzyme solution in assay buffer. Add 2.5 µL of this solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP solution in assay buffer. Add 2.5 µL of this solution to all wells to start the reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the enzymatic reaction, determined during assay development.

  • Signal Detection: Add 5 µL of the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a light signal proportional to the amount of remaining ATP.

  • Read Plate: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

  • Assess Assay Quality (Z-Factor): The Z-factor (Z') is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][15] Z' = 1 - (3 * (SD_Vehicle + SD_MaxInhibition)) / |Mean_Vehicle - Mean_MaxInhibition|

  • Hit Selection: Compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean) are considered primary "hits".

Representative Data
Compound IDConc. (µM)Raw Luminescence% InhibitionHit? (Threshold >50%)
Vehicle Ctrl-850,0000.0No
Max Ctrl-50,000100.0No
2AS-00110845,2000.6No
2AS-00210310,00067.5Yes
2AS-00310125,50090.6Yes
2AS-00410650,10025.0No

Protocol II: Radioligand Binding Assays for Receptor Affinity (Ki)

Once a compound shows activity in a functional or cell-based screen, determining its direct binding affinity (Ki) to the target receptor is a critical next step. Competitive radioligand binding assays are the gold standard for this measurement.[16][17]

Rationale and Design Principles

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity (the "radioligand") from the target receptor. The concentration of test compound that displaces 50% of the radioligand is the IC50. This value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4] The assay requires a source of the receptor (typically cell membranes from stably transfected cell lines) and a suitable radioligand.[18]

Detailed Protocol: Competitive [³H]-Ligand Binding Assay

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Scopolamine for muscarinic receptors) at a concentration at or below its Kd.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Test compounds (serially diluted in DMSO)

  • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Atropine).

  • 96-well filter plates with glass fiber filters (GF/C)

  • Cell harvester

  • Liquid scintillation cocktail and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare all reagents in binding buffer. The final assay volume will be 200 µL.

  • Assay Plating: To each well of a 96-well round-bottom plate, add:

    • Total Binding Wells: 50 µL buffer + 50 µL [³H]-ligand + 50 µL membrane suspension. Add 50 µL of buffer (with 1% DMSO).

    • NSB Wells: 50 µL NSB control + 50 µL [³H]-ligand + 50 µL membrane suspension. Add 50 µL of buffer (with 1% DMSO).

    • Competitor Wells: 50 µL serially diluted test compound + 50 µL [³H]-ligand + 50 µL membrane suspension. Add 50 µL of buffer.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting: Pre-soak the filter plate with buffer. Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester. The harvester will vacuum the liquid through the filter, trapping the membranes (and any bound radioligand) on the filter matrix.

  • Washing: Wash the filters 3-5 times with ice-cold binding buffer to remove unbound radioligand.

  • Drying and Scintillation: Dry the filter plate. Add 50 µL of liquid scintillation cocktail to each well and seal the plate.

  • Counting: Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis: Determining Ki
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Generate Competition Curve: Plot the CPM for each competitor concentration against the log of the competitor concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) model using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data
CompoundTarget ReceptorIC50 (nM)Ki (nM)
2AS-002Muscarinic M1150.278.5
2AS-003Muscarinic M125.813.5
AtropineMuscarinic M12.11.1

Protocol III: Cell-Based Functional Assays for GPCR Modulation

Functional assays are crucial as they measure the biological consequence of a compound binding to its target.[19] For GPCRs, this often involves measuring the production of intracellular second messengers, such as cyclic AMP (cAMP).[7][20]

Rationale and Design Principles

GPCRs signal through G proteins, which can either stimulate (via Gαs) or inhibit (via Gαi) the enzyme adenylyl cyclase, altering intracellular cAMP levels.[18] This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP. In this competitive immunoassay, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the HTRF signal. The assay can be run in two modes:

  • Agonist Mode: Measures the ability of a compound to stimulate cAMP production.

  • Antagonist Mode: Measures the ability of a compound to block the cAMP production stimulated by a known agonist.

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP_s cAMP AC_s->cAMP_s Converts ATP_s ATP ATP_s->AC_s PKA Protein Kinase A cAMP_s->PKA Activates Response_s Cellular Response (Stimulation) PKA->Response_s Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP (Basal Level) AC_i->cAMP_i Response_i Cellular Response (Inhibition) cAMP_i->Response_i

Caption: Canonical Gs and Gi protein signaling pathways.

Detailed Protocol: HTRF cAMP Assay (Antagonist Mode)

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., a Gi-coupled receptor).

  • Cell culture medium and reagents.

  • Assay Buffer / Stimulation Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • Test compounds (serially diluted).

  • Reference agonist (at its EC₈₀ concentration).

  • HTRF cAMP detection kit reagents (cAMP-d2 tracer and anti-cAMP-cryptate antibody).

  • White, low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into the 384-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition: Remove culture medium. Add 5 µL of serially diluted test compound in stimulation buffer to the wells.

  • Pre-incubation: Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the reference agonist (at its EC₈₀) to all wells except the basal control wells (which receive buffer only).

  • Stimulation Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 tracer solution, followed by 5 µL of the anti-cAMP-cryptate antibody solution (these are typically mixed together with the lysis buffer from the kit).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis: Determining IC50
  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Normalize Data: Normalize the ratio data to the control wells (0% activity for agonist-stimulated wells, 100% activity for basal wells).

  • Generate Dose-Response Curve: Plot the normalized response against the log of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response model to determine the IC50 value, which represents the potency of the antagonist.

Representative Data
CompoundAssay ModePotency MetricValue (nM)
IsoproterenolAgonist (β2-AR)EC505.2
2AS-003Antagonist (M2-R)IC5045.3
2AS-005Antagonist (M2-R)IC5012.1

Assay Validation: The Foundation of Trustworthy Data

Every protocol must be part of a self-validating system. Before screening a full compound library, the assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[15][21] This is a critical step to avoid costly false positives or false negatives.[15]

Key Validation Parameters

The following parameters should be assessed during assay development and validation.[15][22]

ParameterDescriptionTypical Acceptance Criteria
Z-Factor (Z') Measures the statistical separation between positive and negative controls.≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the low control to the mean signal of the high control.> 5 (assay dependent)
Signal-to-Noise (S/N) The ratio of the mean signal to its standard deviation.> 10 (assay dependent)
Coefficient of Variation (%CV) Measures the variability of control wells.≤ 15%
DMSO Tolerance Ensures the compound solvent does not interfere with the assay.≤ 10% signal change at final DMSO conc.
Signal Stability Confirms that the assay signal is stable over the time required to read all plates.≤ 15% signal drift
Counter-Screening for Artifacts

It is essential to perform counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.[14] Examples include:

  • Autofluorescence: For fluorescence-based assays, screen compounds in the absence of the target to identify those that are intrinsically fluorescent.

  • Luciferase Inhibition: For luciferase-based assays (like Kinase-Glo), screen compounds directly against the luciferase enzyme.

Conclusion

The 2-azaspiro[4.4]nonane-3-carboxylic acid scaffold provides a rich foundation for the discovery of novel, potent, and selective therapeutics. A successful drug discovery campaign, however, is critically dependent on the quality and reliability of the in vitro data used to make decisions. By employing a strategic assay cascade—from high-throughput screening to detailed mechanistic and functional studies—and adhering to rigorous validation standards, researchers can confidently identify and optimize lead candidates. The protocols and principles outlined in this guide provide a comprehensive framework for characterizing derivatives of this promising scaffold, ultimately accelerating their path toward potential clinical development.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Assessing molecular scaffolds for CNS drug discovery. PubMed. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. ResearchGate. [Link]

  • The value of GPCR cell-based assays in drug discovery. Drug Target Review. [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications. [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. [Link]

  • Hyaluronic Acid Scaffolds for Loco-Regional Therapy in Nervous System Related Disorders. MDPI. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

  • Appropriate Scaffold Selection for CNS Tissue Engineering. National Institutes of Health. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • New proline mimetics: synthesis of thrombin inhibitors incorporating cyclopentane- and cyclopentenedicarboxylic acid templates in the P2 position. PubMed. [Link]

  • Small molecule mimics of trans-proline: synthesis and applications. University of Southampton. [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]

  • Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. U.S. Food and Drug Administration. [Link]

  • Design and synthesis of novel enzyme inhibitors as potential antiparasitic agents. University of Milan. [Link]

  • A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. MDPI. [Link]

  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. [Link]

  • Proline derivatives used in this study. ResearchGate. [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. National Institutes of Health. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid. NextSDS. [Link]

  • 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. NextSDS. [Link]

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Application

Application Notes &amp; Protocols for the Functionalization of the 2-Azaspiro[4.4]nonane-3-carboxylic Acid Nitrogen Ring

Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold The 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry.[1][2][3] Its defining feature is the spirocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold

The 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry.[1][2][3] Its defining feature is the spirocyclic fusion of a pyrrolidine ring and a cyclopentane ring at a single quaternary carbon.[3] This arrangement imparts a rigid, three-dimensional geometry that is highly sought after in drug design.[3][4] Unlike flat, aromatic systems, spirocyclic scaffolds project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets.[3]

A key advantage of incorporating spirocycles like 2-azaspiro[4.4]nonane is the increase in the fraction of sp3-hybridized carbons (Fsp3).[2] A higher Fsp3 value is correlated with improved clinical success rates, likely due to enhanced solubility, greater metabolic stability, and improved selectivity.[2]

The 2-azaspiro[4.4]nonane-3-carboxylic acid motif is particularly valuable as it presents two orthogonal points for chemical modification: the secondary amine of the pyrrolidine ring and the carboxylic acid at the 3-position.[4] This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will focus specifically on the strategic functionalization of the nitrogen atom of the pyrrolidine ring, a key step in the elaboration of this scaffold for drug discovery programs.

Foundational Strategy: Protection of the Carboxylic Acid

Prior to attempting any modification of the ring nitrogen, it is imperative to protect the carboxylic acid functionality. The acidic proton of the carboxyl group is incompatible with the basic or nucleophilic conditions required for most N-functionalization reactions.[5] An effective protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting the newly installed N-substituent.[6]

Common Protecting Groups for Carboxylic Acids:

Protecting GroupIntroduction Reagents & ConditionsRemoval ConditionsKey Considerations
Methyl or Ethyl Ester MeOH or EtOH, Acid catalyst (e.g., H₂SO₄, HCl)Saponification (e.g., LiOH, NaOH in aq. THF/MeOH)Robust and common, but removal conditions are basic and may not be suitable for base-labile compounds.[5]
tert-Butyl (Boc) Ester Isobutylene, Acid catalyst or Boc-anhydride, DMAPAcidolysis (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂)Easily removed under acidic conditions, orthogonal to many N-protecting groups.[5][7]
Benzyl (Bn) Ester Benzyl alcohol, Acid catalyst or Benzyl bromide, BaseHydrogenolysis (e.g., H₂, Pd/C)Removal is under neutral conditions, which is advantageous for sensitive molecules.[5][6]
Protocol 2.1: Benzyl Ester Protection of 2-Azaspiro[4.4]nonane-3-carboxylic Acid

This protocol describes a representative method for protecting the carboxylic acid as a benzyl ester, a versatile choice for subsequent N-functionalization strategies.

Materials:

  • 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

  • Benzyl bromide (BnBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Suspend 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the suspension with stirring. Allow the mixture to stir for 15 minutes to ensure the formation of the free amine.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected benzyl ester.

Core Methodologies for N-Ring Functionalization

With the carboxylic acid protected, the secondary amine is now available for a variety of crucial transformations. The choice of method will depend on the desired substituent and the overall synthetic strategy.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental method for introducing a wide range of alkyl groups to the nitrogen atom. Two primary methods are commonly employed: direct alkylation and reductive amination.[8]

This is a straightforward Sₙ2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction.[8]

Causality Behind Experimental Choices:

  • Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. The choice depends on the desired reactivity and substrate availability.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easily removed by filtration.[8] An organic base like triethylamine or DIPEA can also be used, particularly if solubility is a concern.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Materials:

  • Benzyl 2-azaspiro[4.4]nonane-3-carboxylate (from Protocol 2.1)

  • Alkyl bromide (e.g., ethyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Diatomaceous earth

Procedure:

  • To a solution of benzyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 eq) in anhydrous ACN, add the alkyl bromide (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).[8]

  • Stir the reaction mixture vigorously at room temperature or heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Rinse the filter pad with ACN.

  • Concentrate the combined filtrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography to afford the desired N-alkylated product.

Reductive amination is a powerful and versatile two-step, one-pot process. The amine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9] This method is particularly useful for introducing more complex or sterically hindered alkyl groups.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the unreacted aldehyde.[9] Sodium cyanoborohydride (NaBH₃CN) is another effective option but is more toxic.[9][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added in catalytic amounts to facilitate iminium ion formation.

Materials:

  • Benzyl 2-azaspiro[4.4]nonane-3-carboxylate

  • Aldehyde (e.g., isobutyraldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve benzyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_start Starting Material cluster_alkylation Direct Alkylation cluster_reductive Reductive Amination start Protected 2-Azaspiro[4.4]nonane- 3-carboxylate (Benzyl Ester) reagents1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->reagents1 Sₙ2 Reaction start->reagents1 reagents2 Aldehyde/Ketone (R'C(O)R'') Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) start->reagents2 Condensation start->reagents2 product1 N-Alkyl Product reagents1->product1 intermediate Iminium Ion Intermediate reagents2->intermediate product2 N-Alkyl Product intermediate->product2 Reduction

N-Acylation: Formation of Amide Bonds

N-acylation is a robust method for introducing acyl groups, forming a stable amide bond. This is one of the most common transformations in medicinal chemistry, often performed using a carboxylic acid activated by a coupling agent.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly efficient and minimize side reactions and racemization.[11] Simpler coupling agents like EDC/HOBt are also widely used.

  • Base: A non-nucleophilic organic base like DIPEA is essential to neutralize acids present or formed during the reaction and to ensure the amine is in its free, nucleophilic state.[11]

  • Solvent: Anhydrous DMF or DCM are standard solvents for amide coupling reactions.

Materials:

  • Benzyl 2-azaspiro[4.4]nonane-3-carboxylate

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve benzyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the amine solution to the pre-activated acid solution dropwise.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Amine Protected Spiro-Amine Product N-Acyl Product (Amide) Amine->Product Acid Carboxylic Acid (R-COOH) Activated_Acid Activated Ester Intermediate Acid->Activated_Acid Coupling Coupling Agent (e.g., HATU) Coupling->Activated_Acid Base Base (e.g., DIPEA) Activated_Acid->Product Nucleophilic Attack

Deprotection: Unveiling the Final Molecule

The final step in the synthesis is the removal of the carboxylic acid protecting group to yield the target molecule. The choice of deprotection method must be compatible with the newly installed N-substituent.

  • For Benzyl Esters: Hydrogenolysis (H₂ over a palladium catalyst) is a clean and efficient method that proceeds under neutral conditions, making it compatible with a wide variety of functional groups.

  • For tert-Butyl Esters: Treatment with a strong acid like TFA in DCM is effective but will not be suitable if the N-substituent is acid-labile.

Conclusion

The 2-azaspiro[4.4]nonane-3-carboxylic acid scaffold provides a robust and versatile platform for medicinal chemistry exploration. The strategic functionalization of the ring nitrogen, enabled by careful selection of protecting groups and reaction methodologies, allows for the creation of diverse compound libraries. The protocols outlined in this guide for N-alkylation and N-acylation represent foundational and reliable methods for elaborating this valuable three-dimensional core, paving the way for the discovery of next-generation therapeutics.

References

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. Retrieved from [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron. Retrieved from [Link]

  • De Kimpe, N., & D'hooghe, M. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis. Retrieved from [Link]

  • Sabat, M., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Harnessing the Power of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride in Combinatorial Library Synthesis

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a perpetual endeavor. The "escape f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a perpetual endeavor. The "escape from flatland" has become a guiding principle, encouraging the design of molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds have emerged as a powerful tool in this pursuit, offering a rigid yet spatially diverse framework for the construction of innovative therapeutics.[2] These unique structures, characterized by two rings sharing a single atom, introduce a high fraction of sp3-hybridized carbons (Fsp3), a feature correlated with improved clinical success.[2]

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a non-natural amino acid that embodies the advantages of spirocyclic systems. Its rigid bicyclic structure pre-organizes substituents in distinct vectors in 3D space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of such spirocyclic motifs can favorably modulate critical physicochemical properties, including aqueous solubility and metabolic stability, when compared to their more flexible or planar counterparts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride in the synthesis of combinatorial libraries, complete with detailed protocols and expert insights.

Core Principles and Advantages of Incorporating 2-Azaspiro[4.4]nonane-3-carboxylic Acid

The strategic incorporation of 2-Azaspiro[4.4]nonane-3-carboxylic acid into peptide or small molecule libraries is underpinned by several key advantages that can accelerate drug discovery programs:

  • Enhanced 3D-Topology: The spirocyclic core imparts a well-defined, rigid conformation. This reduces the entropic penalty upon binding to a target protein and allows for the precise projection of pharmacophoric elements into three-dimensional space.

  • Improved Physicochemical Properties: The increased Fsp3 character associated with this scaffold can lead to improved aqueous solubility and metabolic stability, and a reduction in off-target liabilities often associated with planar, aromatic systems.

  • Novel Chemical Space: The use of this non-natural amino acid provides access to previously unexplored chemical space, offering opportunities for the discovery of first-in-class molecules with unique biological activities and strong intellectual property positions.[2]

  • Scaffold for Diverse Libraries: The carboxylic acid and secondary amine functionalities serve as versatile handles for diversification, allowing for the generation of large and structurally diverse combinatorial libraries through well-established synthetic methodologies like solid-phase peptide synthesis (SPPS).

Protocol I: Synthesis of Fmoc-Protected 2-Azaspiro[4.4]nonane-3-carboxylic Acid

To incorporate 2-Azaspiro[4.4]nonane-3-carboxylic acid into standard Fmoc-based solid-phase peptide synthesis (SPPS), it must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following protocol outlines a robust method for this preparation.

Materials and Reagents:
  • 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: To the stirred solution, add sodium bicarbonate (2.5 equivalents) portion-wise until the pH of the solution is approximately 8-9. This neutralizes the hydrochloride salt and deprotonates the carboxylic acid.

  • Fmoc-Protection: Add Fmoc-OSu (1.05 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Protocol II: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic Acid

This protocol details the incorporation of the synthesized Fmoc-protected spirocyclic amino acid into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials and Reagents:
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Alternative for hindered coupling: HATU, HBTU, or PyBOP

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for characterization

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (LC-MS) Purification->Characterization Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step SPPS Cycle:
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid (3-5 equivalents relative to resin loading), a coupling agent, and an additive (see table below) in DMF. Add a base like DIEA if required by the coupling agent.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin and shake at room temperature. Due to the sterically hindered nature of the spirocyclic amino acid, extended coupling times (2-4 hours) or double coupling may be necessary.

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail. A standard and effective cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).[3][4]

  • Characterization: Confirm the identity and purity of the final peptide using analytical LC-MS.[5]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like 2-Azaspiro[4.4]nonane-3-carboxylic acid. The following table provides a comparison of commonly used reagents.

Coupling ReagentClassRelative SpeedRacemization RiskCostKey Considerations
DIC/Oxyma Carbodiimide/AdditiveModerateLowLowCost-effective and low racemization, but may be slower for very hindered couplings.[6]
HBTU/HATU Aminium/Uronium SaltFastLowModerateHighly efficient and fast. HATU is generally more reactive than HBTU.[7][8]
PyBOP Phosphonium SaltFastVery LowHighExcellent for suppressing racemization, particularly with sensitive residues.[6]
COMU Aminium/Uronium SaltVery FastLowHighA newer generation reagent with high efficiency and improved safety profile (non-explosive byproducts).[8]

For the initial coupling of Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid, HATU or COMU are recommended due to their high reactivity, which can overcome the steric hindrance. A double coupling strategy can be employed if the initial coupling is incomplete.

Logical Relationships Diagram

Reagent_Selection cluster_0 Factors Influencing Coupling Reagent Choice cluster_1 Recommended Reagents for 2-Azaspiro[4.4]nonane-3-carboxylic acid Factors Steric Hindrance Racemization Sensitivity Cost & Scale Reaction Speed Reagents HATU COMU PyBOP DIC/Oxyma Factors:f0->Reagents:r0 High Reactivity Needed Factors:f0->Reagents:r1 High Reactivity Needed Factors:f1->Reagents:r2 Minimize Epimerization Factors:f2->Reagents:r3 Economical for Large Scale Factors:f3->Reagents:r0 Fast Kinetics Factors:f3->Reagents:r1 Fast Kinetics

Caption: Decision matrix for selecting a suitable coupling reagent.

Conclusion and Future Perspectives

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride represents a valuable building block for the construction of combinatorial libraries with enhanced three-dimensional character. Its incorporation can lead to the discovery of novel therapeutic agents with improved pharmacological profiles. The protocols detailed in this application note provide a robust framework for the synthesis of the necessary Fmoc-protected monomer and its subsequent use in solid-phase peptide synthesis. By carefully selecting coupling conditions and employing rigorous purification and analytical techniques, researchers can successfully harness the potential of this and other spirocyclic scaffolds to push the boundaries of drug discovery. The continued exploration of novel spirocyclic amino acids will undoubtedly enrich the toolbox of medicinal chemists and contribute to the development of the next generation of innovative medicines.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183.
  • International Journal of Peptide and Protein Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • PMC. HPLC Analysis and Purification of Peptides. Available at: [Link]

  • PubMed. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Available at: [Link]

  • protocols.io. HPLC Purification of Peptides. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. Available at: [Link]

  • HPLC of Peptides and Proteins. (n.d.). Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • PMC. Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor. Available at: [Link]

  • Syngene. How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Available at: [Link]

  • PubMed. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

  • PubMed. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link] (Note: This is a representative link for SPPS protocols, the direct PDF may be hosted elsewhere).

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • OSTI.GOV. SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance During 2-Azaspiro[4.4]nonane-3-carboxylic Acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges associated with the peptide coupling of 2-Azaspiro[4.4]nonane-3-carboxylic acid, a sterically hindered secondary amino acid. The rigid, spirocyclic structure of this valuable building block presents significant steric barriers that can lead to low coupling yields and incomplete reactions with standard protocols. This resource is designed to provide you with the strategic insights and detailed methodologies necessary to overcome these hurdles and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard peptide coupling protocol (e.g., using DIC/HOBt) is resulting in extremely low or no yield when incorporating 2-Azaspiro[4.4]nonane-3-carboxylic acid. What is the primary cause of this failure?

A1: The primary cause is significant steric hindrance. The spirocyclic nature of 2-Azaspiro[4.4]nonane-3-carboxylic acid, with its quaternary carbon adjacent to the carboxylic acid and the secondary amine integrated into a rigid ring system, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome this steric barrier.[1][2] These reagents form activated species that are not reactive enough to couple efficiently with the sterically encumbered amine.

Q2: Which coupling reagents are recommended for sterically demanding amino acids like 2-Azaspiro[4.4]nonane-3-carboxylic acid?

A2: For challenging couplings, it is essential to switch to more powerful in-situ activating reagents. These reagents generate highly reactive intermediates that can overcome the high activation energy imposed by steric hindrance.[1][3]

Recommended Classes of Reagents:

  • Uronium/Aminium Salts: These are generally the first choice for difficult couplings. Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea derivatives.[4] HATU, which forms an OAt-ester, is often considered the most efficient in this class due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective.[4] They generate reactive phosphonium-oxy-carboxylates. PyAOP is particularly useful for coupling N-methylated or other sterically hindered amino acids.[2][5]

  • Immonium-type Reagents: COMU is a newer generation coupling reagent based on an Oxyma Pure leaving group. It offers coupling efficiencies comparable to HATU with the added benefits of improved safety (avoiding potentially explosive HOBt/HOAt byproducts), better solubility, and reduced allergenic potential.[6]

The following table summarizes the recommended coupling reagents:

Reagent ClassExamplesActivated IntermediateRelative Reactivity & Key Features
Uronium/Aminium HATU, HBTU, HCTUOAt-ester (HATU), OBt-ester (HBTU), O-6-ClBt-ester (HCTU)High to Very High. HATU is often superior for the most difficult cases.[3] HCTU is more reactive than HBTU.[1]
Phosphonium PyBOP, PyAOPOBt-ester (PyBOP), OAt-ester (PyAOP)High. PyAOP is particularly effective for hindered couplings.[2][5] Can be used in excess without causing guanidinylation side reactions.[7]
Immonium (Oxyma-based) COMUOxyma-esterHigh. Comparable efficiency to HATU with an improved safety profile.[6] Excellent for microwave-assisted synthesis.[6]
Q3: I've switched to HATU but my yields are still suboptimal. What other reaction parameters can I adjust?

A3: Optimizing several parameters simultaneously is key to driving difficult couplings to completion.

  • Extended Reaction Time: Steric hindrance slows down reaction kinetics.[1] Increasing the coupling time from the standard 1-2 hours to 4, 12, or even 24 hours can significantly improve yields.[1]

  • Double Coupling: If a single, extended coupling is insufficient, a double coupling strategy is highly recommended.[8][9][10] This involves performing the coupling step, washing the resin, and then repeating the coupling with a fresh solution of activated amino acid.[1][8]

  • Elevated Temperature: Gentle heating (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier.[1] However, this must be done cautiously as excessive heat can increase the risk of racemization.[1][11] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective method for this, as it allows for rapid and controlled heating, often leading to higher purities in shorter times.[1]

  • Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation and ensure accessibility of the reactive sites.[1] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[1] Using a solvent mixture, such as DCM/DMF/NMP (1:1:1), can also be beneficial.[1]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard for uronium/phosphonium salt couplings.[6] For residues particularly prone to racemization, a weaker base like sym-collidine may be considered.[6]

Q4: Are there any specific side reactions I should be aware of when using high-potency coupling reagents with 2-Azaspiro[4.4]nonane-3-carboxylic acid?

A4: Yes, two potential side reactions are particularly relevant:

  • Racemization: While 2-Azaspiro[4.4]nonane-3-carboxylic acid, being a secondary amino acid similar to proline, has a reduced tendency to racemize via the oxazolone mechanism, the harsh conditions (prolonged times, elevated temperatures) required for its coupling can still pose a risk.[6][12] Minimizing reaction temperature and time where possible is always good practice.

  • Guanidinylation of the N-terminus: This side reaction is specific to uronium/aminium-type reagents (like HATU, HBTU). If an excess of the coupling reagent is used relative to the carboxylic acid, the reagent can react directly with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that terminates chain elongation.[7][11]

Mitigation Strategy: Always pre-activate the carboxylic acid. This involves mixing the amino acid, coupling reagent, and base in a separate vessel for 1-5 minutes before adding the mixture to the resin.[1][13] This ensures the uronium salt is consumed in activating the carboxyl group before it has a chance to react with the resin-bound amine.

Q5: My coupling is still failing even with HATU and optimized conditions. Is there a more powerful activation strategy I can employ?

A5: Yes, for extremely challenging couplings, converting the carboxylic acid to an acyl fluoride is one of the most effective strategies. Acyl fluorides are highly reactive acylating agents that can often succeed where other methods fail, particularly with α,α-disubstituted or other severely hindered amino acids.[1][6][14]

This can be achieved using a fluorinating agent like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) in an anhydrous solvent like Dichloromethane (DCM).[1][6] The resulting acyl fluoride is then added to the deprotected resin to proceed with the coupling.

Experimental Protocols & Workflows

Protocol 1: Optimized Double Coupling using HATU

This protocol is recommended as the primary approach for incorporating 2-Azaspiro[4.4]nonane-3-carboxylic acid.

Step-by-Step Methodology:

  • Resin Preparation: Following standard Fmoc-deprotection of the N-terminus on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 2-4 hours.

  • Monitoring: After the second coupling, perform a Kaiser test (or other appropriate test for secondary amines) to check for the presence of unreacted N-terminal amines.[8] A negative result indicates a successful coupling.

  • Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

G cluster_prep Resin Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling cluster_final Completion Deprotection Fmoc Deprotection Wash1 DMF Wash Deprotection->Wash1 Preactivate1 Pre-activate Amino Acid (HATU/DIPEA in DMF) Wash1->Preactivate1 Couple1 Add to Resin (2-4 hours) Preactivate1->Couple1 Wash2 DMF Wash Couple1->Wash2 Preactivate2 Prepare Fresh Activation Mix Wash2->Preactivate2 Couple2 Add to Resin (2-4 hours) Preactivate2->Couple2 Monitor Kaiser Test Couple2->Monitor FinalWash Final Washes (DMF & DCM) Monitor->FinalWash NextStep Proceed to next cycle FinalWash->NextStep

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be used when even potent uronium/phosphonium reagents fail to provide satisfactory yields.

Step-by-Step Methodology:

  • Resin Preparation: Perform standard Fmoc-deprotection and wash the resin thoroughly with anhydrous DCM.

  • Acyl Fluoride Formation: In a separate, dry glass vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the protected Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid (3 equivalents) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (3 equivalents) and a suitable non-nucleophilic base like DIPEA (6 equivalents).[1] Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

  • Allow the reaction to proceed at room temperature. Reaction times can be significantly longer, so it is crucial to monitor for completeness over 24 hours.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM and DMF before proceeding.

G

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Optimizing Peptide Coupling: Key Techniques.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Coupling Reagents - Aapptec Peptides.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison.
  • The Synthesis of Sterically Demanding Amino Acid-Derived Cyclic Phosphonamides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols - Benchchem.
  • Using double coupling to improve your peptide synthesis - Biotage.
  • Low yield despite good HPLC purity with SPPS using chlorotrityl linker : r/Chempros - Reddit.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • SPPS: peptide failure to elongate? - ResearchGate.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - OUCI.
  • Recent development of peptide coupling reagents in organic synthesis.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.

Sources

Optimization

Purification protocols for 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Overview 2-Azaspiro[4.4]nonane-3-carboxylic acid is a conformationally constrained, spirocyclic proline analog. It is widely utilized as a rigidifying building block in drug discovery, particularly in the synthesis of β-...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Azaspiro[4.4]nonane-3-carboxylic acid is a conformationally constrained, spirocyclic proline analog. It is widely utilized as a rigidifying building block in drug discovery, particularly in the synthesis of β-turn mimetics, bradykinin antagonists, and reversibly covalent dipeptidyl inhibitors for the SARS-CoV-2 Main Protease (MPro)[1],[2]. Because of its zwitterionic nature and high polarity, direct purification of the crude amino acid is notoriously difficult. This guide provides a field-proven, indirect purification workflow utilizing transient N-Boc protection, followed by anhydrous deprotection to isolate the pure hydrochloride salt[3].

Purification Workflow

G Crude Crude 2-Azaspiro[4.4]nonane- 3-carboxylic acid Boc N-Boc Protection (Boc2O, NaOH) Crude->Boc Mask amine polarity Extract Aqueous Workup & Organic Extraction Boc->Extract Remove salts Chrom Normal-Phase Silica Chromatography Extract->Chrom Isolate target PureBoc Pure N-Boc Protected Intermediate Chrom->PureBoc Validation: TLC/MS Deprotect Anhydrous Deprotection (4M HCl in Dioxane) PureBoc->Deprotect Cleave Boc group Precipitate Anti-Solvent Precipitation (Cold MTBE) Deprotect->Precipitate Induce crystallization Final Pure Target Compound (Hydrochloride Salt) Precipitate->Final Filtration & Vacuum Fail Sticky Gum / Impure (Residual Moisture) Precipitate->Fail If solvent trapped Fail->Precipitate Re-triturate

Workflow for the purification of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride.

Quantitative Data & Specifications

PropertyValue / SpecificationAnalytical Method
Molecular Formula C9H15NO2 • HClN/A
Appearance Light-brown to white powderVisual Inspection[3]
Melting Point 181−183 °CCapillary Melting Point Apparatus[3]
1H NMR (400 MHz, DMSO-d6) δ 10.68 (s, 1H), 8.81 (s, 1H), 4.30 (s, 1H), 3.06 (q, 2H)NMR Spectroscopy[3]
Expected Yield (from Boc) 82% - 96%Gravimetric Analysis[3]
Purity Target > 98%LC-MS (ELSD/ESI+)

Step-by-Step Purification Methodology

The following protocol relies on a "protect-purify-deprotect" strategy to bypass the chromatographic limitations of the free zwitterion[3].

Phase 1: Transient N-Boc Protection

Causality: Converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate neutralizes the zwitterionic dipole, allowing the molecule to partition into organic solvents and interact predictably with normal-phase silica.

  • Dissolve the crude 2-azaspiro[4.4]nonane-3-carboxylic acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) dropwise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Acidify a small aliquot to pH 2, extract with ethyl acetate, and check via TLC. The starting material will stay at the baseline, while the Boc-protected product will migrate.

Phase 2: Silica Gel Chromatography
  • Acidify the bulk reaction mixture to pH 2-3 using 1M KHSO4 (avoids over-acidification which can prematurely cleave the Boc group).

  • Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent streaking of the carboxylic acid).

  • Isolate the pure N-Boc-2-azaspiro[4.4]nonane-3-carboxylic acid.

Phase 3: Anhydrous Deprotection & Salt Formation

Causality: Aqueous HCl would require a difficult lyophilization step that often yields a hygroscopic gum. Using anhydrous HCl in dioxane directly precipitates the desired hydrochloride salt.

  • Dissolve the pure N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (approx. 0.5 mL per 1 mmol of substrate) dropwise while stirring vigorously[3].

  • Stir overnight at room temperature under an inert atmosphere (N2 or Ar) to prevent moisture ingress.

Phase 4: Anti-Solvent Precipitation & Isolation
  • Observe the formation of a precipitate. (If an oil forms, see Troubleshooting FAQ #2).

  • Add cold Methyl tert-butyl ether (MTBE) dropwise to fully crash out the hydrochloride salt[3].

  • Filter the precipitate through a sintered glass funnel.

  • Wash the filter cake with additional cold MTBE (2 x 10 mL) to remove residual dioxane and cleaved tert-butyl alcohol.

  • Validation Checkpoint: Dry the light-brown powder under high vacuum for 4 hours. Verify purity via 1H NMR (DMSO-d6), ensuring the disappearance of the intense 9H Boc singlet at ~1.4 ppm[3].

Troubleshooting & FAQs

Q1: Why is direct purification of the crude hydrochloride salt not recommended? A: 2-Azaspiro[4.4]nonane-3-carboxylic acid is a highly polar, zwitterionic spirocyclic proline analog[2]. Direct reverse-phase HPLC or normal-phase chromatography often results in severe peak tailing, poor retention, and co-elution with inorganic salts. By transiently protecting the secondary amine with a Boc group, you eliminate the zwitterionic charge, drastically reducing polarity and enabling efficient, high-resolution silica gel chromatography[3].

Q2: During the HCl/dioxane deprotection, my reaction mixture turned into a biphasic oily suspension instead of a precipitate. What happened? A: This indicates the presence of residual water. The hydrochloride salt of this spirocyclic amino acid is highly hygroscopic. If your starting Boc-protected intermediate or the dioxane solvent was not strictly anhydrous, the resulting HCl salt will dissolve in the trace water, forming a sticky oil instead of a crystalline powder. Self-Validating Fix: Evaporate the solvent under reduced pressure, azeotrope the residue with anhydrous toluene (2 x 10 mL) to strip away trace water, and re-triturate the resulting residue with cold MTBE to induce crystallization[3].

Q3: How can I verify the complete removal of the Boc group during the reaction since the product lacks a strong UV chromophore? A: Proline analogs lack aromatic rings, making standard UV detection at 254 nm ineffective. Validation System: Use Thin-Layer Chromatography (TLC) stained with Ninhydrin. The free secondary amine of the fully deprotected 2-azaspiro[4.4]nonane-3-carboxylic acid will react with ninhydrin upon heating to form a distinct yellow-brown or purple spot. Alternatively, use LC-MS with Evaporative Light Scattering Detection (ELSD) or ESI+ (monitoring for the[M+H]+ = 170.1 m/z peak).

Q4: Why use MTBE for precipitation instead of diethyl ether or hexane? A: MTBE provides an optimal polarity balance. It is non-polar enough to act as a strong anti-solvent for the highly polar hydrochloride salt (forcing it out of solution), but polar enough to keep cleaved tert-butyl alcohol and residual dioxane in solution. Furthermore, MTBE is less volatile and less prone to peroxide formation than diethyl ether, enhancing laboratory safety during multigram scale-ups[3].

References

  • Title: PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL: [Link]

  • Title: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: bioRxiv URL: [Link]

  • Title: Proline Analogues Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-azaspiro[4.4]nonane Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical challenges associated with highly basic, polar spirocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical challenges associated with highly basic, polar spirocycles. Compounds like 2-azaspiro[4.4]nonane and its derivatives are critical intermediates in modern drug discovery, particularly in the development of OGA inhibitors and anticonvulsants[1][2]. However, their spirocyclic secondary amine structure makes them notoriously susceptible to severe chromatographic peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind peak deformation and provide self-validating protocols to restore peak symmetry, ensuring your quantitative data is both accurate and reproducible.

Diagnostic Workflow

Before altering your chemistry, it is critical to isolate the root cause of the tailing. The following workflow illustrates the logical progression for diagnosing peak asymmetry.

G N1 Peak Tailing (As > 1.5) Detected N2 Isolate Cause: Chemistry vs. Hardware N1->N2 N3 Hardware: Check Extra-Column Volume N2->N3 N4 Chemistry: Basic Amine Interactions N2->N4 N5 Adjust Mobile Phase pH (< 3.0 or > 10.5) N4->N5 N6 Use Type B / Endcapped Silica Column N4->N6 N7 Add Silanol Suppressor (e.g., TEA) N4->N7

Diagnostic workflow for isolating and resolving HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do 2-azaspiro[4.4]nonane derivatives exhibit such severe peak tailing compared to other analytes? A: The root cause is a dual-retention mechanism. Peak tailing occurs when more than one retention mechanism is present during separation, and one mechanism becomes overloaded[3][4]. 2-azaspiro[4.4]nonane is a sterically hindered secondary amine with a high pKa. In standard reversed-phase HPLC (e.g., pH 5–7), the amine is fully protonated. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si–OH). At mid-pH, these silanols ionize into negatively charged silanoxanes (Si–O⁻)[3][5]. While the hydrophobic spiro-ring interacts with the C18 phase, the protonated amine undergoes strong secondary ion-exchange interactions with the ionized silanols[4]. This secondary interaction is kinetically slow, causing the analyte to "drag" through the column.

Q2: How does mobile phase pH manipulate this interaction? A: pH optimization is your most powerful tool because it dictates the ionization state of both the analyte and the column surface[5].

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups, you force the silanols into their neutral, protonated state (Si–OH)[4]. Without the negative charge, ion-exchange interactions are neutralized. The amine remains protonated, but it now elutes purely based on hydrophobic retention.

  • High pH Strategy (pH > 10.5): Alternatively, raising the pH deprotonates the basic amine, rendering it neutral[6]. A neutral amine cannot undergo ion exchange. Note: This requires specialized high-pH stable columns (e.g., hybrid organic-inorganic silica) to prevent silica dissolution[6].

Q3: If I cannot change my mobile phase pH due to MS compatibility, what column chemistries should I use? A: Avoid older "Type A" silica columns. These contain trace metals (like iron and aluminum) that withdraw electrons and drastically increase silanol acidity[3]. Instead, use high-purity "Type B" silica columns that are fully endcapped[7]. For basic spirocycles, polar-embedded columns (where a polar functional group is embedded in the alkyl chain) are highly recommended. The embedded group creates a localized water layer that shields the basic amine from residual silanols[5]. Keep in mind that even "fully endcapped" columns only block about 50% of residual silanols due to steric hindrance[4], which is why column choice must often be paired with mobile phase optimization.

Q4: Can I use mobile phase additives to block silanols? A: Yes. If you are locked into a specific column and mid-pH method, you can use a silanol suppressor, or competing base, such as Triethylamine (TEA)[8]. TEA is a small, highly basic amine that saturates the acidic silanol sites on the column. Because TEA outcompetes the bulkier 2-azaspiro[4.4]nonane for these active sites, the analyte is forced to interact solely with the hydrophobic stationary phase[8].

Mechanistic Pathway

Mechanism A 2-azaspiro[4.4]nonane (Protonated Amine) B Ionized Silanol (Si-O⁻) on Stationary Phase A->B Secondary Interaction C Severe Peak Tailing (Ion-Exchange) B->C D TEA Addition or pH < 3.0 E Neutralized Silanol or Shielded Surface D->E Competes / Protonates F Symmetrical Peak (As < 1.2) E->F Restores Hydrophobic Retention Only

Mechanistic pathway of silanol-induced peak tailing and its resolution.

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes the expected Peak Asymmetry Factor ( As​ ) for 2-azaspiro[4.4]nonane under various troubleshooting conditions. An ideal peak has an As​ of 1.0, while values > 1.5 indicate problematic tailing[4].

Chromatographic ConditionStationary PhaseMobile Phase pHAdditiveExpected Asymmetry Factor ( As​ )
Standard Mid-pH Type A Silica (Unendcapped)7.0None> 2.5 (Severe Tailing)
Endcapped Mid-pH Type B Silica (Endcapped)7.0None1.6 - 2.0 (Moderate Tailing)
Silanol Suppression Type B Silica (Endcapped)7.05 mM TEA1.1 - 1.3 (Symmetrical)
Low-pH Optimization Type B Silica (Endcapped)2.5None1.0 - 1.2 (Ideal Symmetry)
High-pH Optimization Hybrid Silica (High-pH Stable)10.5None1.0 - 1.1 (Ideal Symmetry)
Experimental Protocols
Protocol 1: Low-pH Mobile Phase Optimization (Self-Validating)

Objective: Eliminate ion-exchange interactions by fully protonating (neutralizing) acidic silanols on the silica surface[8].

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (Solvent A) using 20 mM potassium phosphate buffer[8].

  • pH Adjustment: Titrate Solvent A with phosphoric acid until the pH reaches exactly 2.5[8]. Verify the reading with a calibrated pH meter.

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 10 column volumes.

    • Causality Check: Ensure your organic modifier (Solvent B, e.g., Acetonitrile) does not precipitate the phosphate buffer during gradient elution. If precipitation is a risk, switch Solvent B to Methanol[5][8].

  • Injection & Validation: Inject the 2-azaspiro[4.4]nonane sample. Calculate the USP Asymmetry factor ( As​=B/A , where B is the peak width after the peak center at 10% height, and A is the width before the center)[4].

  • Self-Validation: If As​≤1.2 , the mechanism is now purely hydrophobic and the issue is resolved. If As​>1.5 persists, the tailing is not chemical; verify column bed degradation or inspect the system for extra-column dead volume (e.g., improper tubing connections)[5][9].

Protocol 2: Silanol Suppression via Amine Modification

Objective: Outcompete the spirocyclic amine for residual silanol active sites using a sacrificial modifier[8].

  • Additive Selection: Select high-purity, LC-MS grade Triethylamine (TEA)[8].

  • Mobile Phase Modification: Add TEA to the aqueous mobile phase to achieve a final concentration of 5 mM[8].

  • pH Correction: TEA is highly basic and will raise the pH of your solvent. Adjust the pH back to your method's required operational range (e.g., pH 6.0-7.0) using acetic acid or phosphoric acid.

  • Equilibration: Pass 15-20 column volumes through the system.

    • Note: Because TEA dynamically coats the stationary phase, system equilibration takes significantly longer than with standard buffers.

  • Self-Validation: Monitor the baseline. Once stable, inject the sample. A sharp reduction in As​ confirms that silanol sites were the primary cause of tailing.

    • Warning: Continuous use of silanol suppressors can accelerate the hydrolysis of the stationary phase endcapping, potentially shortening column lifetime[8]. This protocol is best used as a diagnostic tool or a stop-gap measure before migrating to a Type B or polar-embedded column.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: phenomenex.com.
  • Element Lab Solutions. "Peak Tailing in HPLC". Source: elementlabsolutions.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com.
  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables". Source: alwsci.com.
  • Agilent. "Tips and Tricks of HPLC System Troubleshooting". Source: agilent.com.
  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders". Source: acs.org.
  • PubMed. "Lipophilicity Characterization of New N-phenylamino-azaspiranes as Potential Anticonvulsant Agents". Source: nih.gov.

Sources

Optimization

Long-term storage and stability of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Welcome to the technical support guide for 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this valuable spirocyclic amino acid analog. Here, we address common questions and troubleshooting scenarios encountered during its storage and experimental use.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section provides a foundational understanding of the stability and handling of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride.

Q1: What are the primary factors influencing the stability of solid 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride?

A1: The long-term stability of solid 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is primarily affected by three environmental factors: humidity, temperature, and light.

  • Humidity: As a hydrochloride salt of an amino acid, this compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[1] This is a critical consideration as absorbed water can initiate chemical degradation pathways, such as hydrolysis, even in the solid state. The hydrochloride form generally increases shelf-stability compared to the free base by preventing oligomerization.[2]

  • Temperature: Elevated temperatures can accelerate the rate of any potential degradation reactions. While many spiro-compounds exhibit good thermal stability, it is best practice to store the compound at reduced temperatures to minimize the risk of thermal decomposition over time.[3][4]

  • Light: Exposure to UV or high-intensity visible light can lead to photodegradation.[2][5][6] While the spiroaliphatic core is relatively robust, prolonged light exposure is an unnecessary risk.

Q2: What are the recommended long-term storage conditions for the solid compound?

A2: To ensure maximum shelf-life and integrity, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride should be stored under the following conditions. Most amino acid derivatives can be stored for years if these conditions are met.[2]

ParameterRecommended ConditionRationale
Temperature -20°C to +4°CMinimizes thermal degradation and preserves long-term stability.[7]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.[2][8]
Location Dark, dry place (e.g., a desiccator within a freezer)Provides an additional barrier against humidity and light.[9]
Q3: How should I handle the compound when preparing solutions?

A3: Proper handling during solution preparation is crucial to prevent contamination and degradation. Always wear gloves to avoid enzymatic or bacterial contamination.[10] To prevent condensation on the cold compound, which introduces moisture, allow the container to warm to room temperature before opening.[10] Weigh the desired amount quickly and reseal the container tightly.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation products would need to be identified experimentally, the structure of 2-Azaspiro[4.4]nonane-3-carboxylic acid suggests potential degradation pathways. The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species, often resulting in colored byproducts.[11][12] Although the carboxylic acid and the spirocyclic core are generally stable, extreme conditions (e.g., strong acid/base, high heat) could potentially lead to ring-opening or decarboxylation.

Caption: Potential degradation pathways for the core compound under various stress conditions.

Q5: How long are solutions of this compound stable?

A5: The stability of solutions is significantly lower than that of the solid material and depends heavily on the solvent, pH, and storage temperature. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 4°C for no more than a few days or flash-frozen and stored at -20°C or -80°C for a few weeks.[13][14][15] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Observed IssuePotential Cause(s)Recommended Troubleshooting Actions
Solid compound appears discolored (yellow/brown) or clumpy. 1. Hygroscopicity: The compound has absorbed moisture from the air, leading to clumping.[1] 2. Oxidation: The secondary amine may have started to oxidize, often resulting in colored byproducts.[12]1. Discard the affected lot if purity is critical. 2. For future use, ensure the container is tightly sealed and stored in a desiccator.[9] 3. Consider purging the vial with an inert gas (argon or nitrogen) before sealing.
Difficulty dissolving the compound in a specific solvent. 1. Solvent Polarity: The polarity of the solvent may not be optimal. 2. pH of the Solution: The protonation state, and thus solubility, is pH-dependent.[16]1. Consult solubility data if available. 2. Attempt dissolution in a small amount of a more polar solvent like DMSO or DMF, followed by dilution.[14] 3. For aqueous solutions, slightly adjusting the pH may improve solubility. An aqueous solution is expected to be acidic.[12]
Solution develops a color over a short period. Oxidative Degradation: This is a strong indicator of oxidation, which can be accelerated by light, heat, or the presence of trace metal ions in the solvent.[12]1. Prepare fresh solutions immediately before use. 2. Use high-purity, degassed solvents. 3. Protect the solution from light by using an amber vial or wrapping it in foil.[2] 4. Prepare and handle the solution under an inert atmosphere.
Inconsistent experimental results or loss of compound activity. 1. Compound Degradation: The compound may have degraded either in solid form due to improper storage or in solution.[7][17] 2. Incorrect Concentration: This could be due to weighing errors or incomplete dissolution.1. Verify the purity of the solid compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. Perform a forced degradation study to understand stability under your specific experimental conditions.[11] 3. Always prepare fresh solutions and verify complete dissolution before use.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Compound Degradation: New peaks are likely degradation products.[12]1. Use LC-MS to obtain the molecular weights of the new species to hypothesize their structures.[11] 2. Compare the chromatogram to a freshly prepared standard. 3. Review storage and handling procedures for both solid and solution forms to identify potential causes of degradation.

Section 3: Experimental Protocols

Protocol for Assessing Solid-State Stability

This protocol provides a framework for a forced degradation study to evaluate the stability of the solid compound under accelerated conditions.

  • Sample Preparation: Aliquot approximately 5-10 mg of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride into separate, appropriate vials for each stress condition.

  • Control Sample: Store one vial under the recommended long-term storage conditions (-20°C, dark, desiccated). This will be your t=0 and control sample.

  • Stress Conditions:

    • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress: Place vials in a humidity chamber at a controlled temperature and relative humidity (e.g., 40°C / 75% RH).

    • Photostability Stress: Expose the compound to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Pull one vial from each stress condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visually inspect each sample for changes in color or physical state.

    • Prepare a solution of known concentration from each sample.

    • Analyze by a stability-indicating method, such as reverse-phase HPLC with UV detection, to determine the purity and quantify any degradants.

Caption: Workflow for a solid-state forced degradation study.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved March 18, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2023). 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, PK02012E-3, 2023/12/21 - Safety Data Sheet. Retrieved March 18, 2026, from [Link]

  • Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A. ACS Publications. Retrieved March 18, 2026, from [Link]

  • Kim, H., et al. (2022). Challenges for Thermally Stable Spiro-MeOTAD toward the Market Entry of Highly Efficient Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. Retrieved March 18, 2026, from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved March 18, 2026, from [Link]

  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved March 18, 2026, from [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Retrieved March 18, 2026, from [Link]

  • Lin, M.-F., et al. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics. AIP Publishing. Retrieved March 18, 2026, from [Link]

  • Reddit. (2024, July 13). Amino acid solution storage – please help. r/labrats. Retrieved March 18, 2026, from [Link]

  • PepCost. (2026, March 14). Which Amino Acids Are Most Susceptible to Photodegradation? Retrieved March 18, 2026, from [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature? Retrieved March 18, 2026, from [Link]

  • Lee, S., et al. (2023). Outstanding Thermal Stability of Perovskite Solar Cells Based on Zn(TFSI)2-Doped Spiro-MeOTAD. ACS Applied Energy Materials. Retrieved March 18, 2026, from [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Mant, C. T., et al. (2019). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Minimizing side reactions in 2-Azaspiro[4.4]nonane-3-carboxylic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptidomimetics and unnatural amino acid incorporation, I have designed this guide to address the specific synthetic bottlenecks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptidomimetics and unnatural amino acid incorporation, I have designed this guide to address the specific synthetic bottlenecks associated with 2-Azaspiro[4.4]nonane-3-carboxylic acid .

This molecule is a conformationally constrained, γ -spirocyclic proline analog highly valued in drug design for its ability to enforce rigid peptide backbones and enhance metabolic stability[1][2]. However, the massive steric bulk of the spiro-cyclopentyl system introduces severe synthetic challenges during derivatization, including incomplete coupling, C3-epimerization, and diketopiperazine (DKP) formation[3][4].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, enantiopure derivatization.

Diagnostic Workflow: Troubleshooting Derivatization

G A Derivatization of 2-Azaspiro[4.4]nonane-3-carboxylic acid B Identify Primary Bottleneck A->B C Low Coupling Yield (Steric Hindrance) B->C D C3 Epimerization (Oxazolone Formation) B->D E DKP Formation (Dipeptide Cleavage) B->E F Use PyAOP or HATU Extend Time to 2-4h C->F G Switch Base to TMP (Collidine) Keep Temp < 20°C D->G H Use Trityl Resin or Rapid Fmoc Deprotection E->H

Caption: Diagnostic decision tree for overcoming common side reactions in spirocyclic proline derivatization.

Section 1: Overcoming Steric Hindrance in Amide Bond Formation

The γ -spiro conjunction in 2-Azaspiro[4.4]nonane-3-carboxylic acid restricts the accessible conformational space of both the secondary amine and the activated carboxyl group[1][5]. This physical obstruction prevents standard coupling reagents from forming the necessary transition states.

Q: Why do my standard DIC/Oxyma protocols result in <40% coupling efficiency? A: Carbodiimides like DIC form an O-acylisourea intermediate. Because the nucleophilic attack by the incoming amine is severely slowed by the spiro-cyclopentyl bulk, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea[6][7]. Solution: Abandon carbodiimides for this residue. Transition to highly reactive phosphonium salts (e.g., PyAOP) or use amino acid fluorides, which form a much smaller, highly electrophilic activated species capable of overcoming the steric barrier[7][8].

Q: I am observing a +98 Da mass adduct when trying to couple the next amino acid onto the spiro-proline nitrogen using HATU. What is happening? A: You are observing guanidinylation. Uronium/aminium salts like HATU and HBTU contain a reactive carbon center. Because the secondary amine of your spiro-proline is highly hindered, the desired amide bond formation is sluggish. Instead, the amine attacks the coupling reagent itself, forming a dead-end guanidinium byproduct[7][8]. Solution: Switch to a phosphonium-based reagent like PyAOP. Phosphonium reagents do not contain a guanidinium core, completely eliminating this side reaction while maintaining exceptional activation power[7].

Section 2: Mitigating C3-Epimerization

Epimerization at the α -carbon (C3) is a critical failure point that compromises the enantiomeric purity of your target molecule.

MechanisticPathway A Activated Ester (C3-Chiral) B Base (DIPEA) Abstracts C3 Proton A->B Excess Base C Oxazolone Intermediate (Achiral / Planar) B->C D Nucleophilic Attack C->D E Epimerized Product (D/L Mixture) D->E

Caption: Mechanism of base-catalyzed C3 epimerization via the planar oxazolone intermediate.

Q: How does the spirocyclic structure influence epimerization, and how can I prevent it? A: The bulky γ -spiro ring alters the natural puckering of the pyrrolidine ring[3]. During carboxyl activation, strong bases can abstract the C3 proton, forming a planar oxazolone intermediate. The altered ring dynamics of the spiro-system can inadvertently stabilize this intermediate, leading to racemization upon nucleophilic attack[2][3]. Solution: Replace standard bases like N,N-Diisopropylethylamine (DIPEA) with sym-collidine (2,4,6-trimethylpyridine). Collidine is sterically hindered and a weaker base, making it highly effective at promoting the coupling reaction without abstracting the vulnerable C3 proton[8].

Quantitative Data: Reagent Efficacy Comparison

The following table synthesizes expected outcomes when coupling 2-Azaspiro[4.4]nonane-3-carboxylic acid based on reagent causality:

Coupling SystemBaseActivation TimeCoupling Yield (%)C3-Epimerization (%)Primary Side Reaction
DIC / Oxyma DIPEA5 min< 40%< 1.0%N-acylurea formation
HATU / HOAt DIPEA2 min65 - 75%3.0 - 5.0%Guanidinylation of amine
PyAOP / HOAt sym-Collidine2 min> 90% < 0.5% None significant
Acid Fluoride DIPEAin situ> 95%< 1.0%HF generation (requires specialized handling)

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Phosphonium-Mediated Amide Coupling (PyAOP)

This protocol utilizes PyAOP to prevent guanidinylation and sym-collidine to suppress epimerization[7][8].

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate dry vial, dissolve 4.0 equivalents of Fmoc-2-Azaspiro[4.4]nonane-3-carboxylic acid and 3.9 equivalents of PyAOP in a minimum volume of anhydrous DMF.

  • Base Addition: Add 8.0 equivalents of sym-collidine to the vial. Stir gently for exactly 2 minutes at room temperature to form the activated ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended time is required due to steric bulk).

  • Validation Checkpoint (Critical): Do not use the standard Kaiser (ninhydrin) test to monitor the coupling of the spiro-proline nitrogen, as it is a secondary amine and will yield a false negative. Instead, perform a Chloranil test . A colorless resin bead confirms complete coupling; a blue/green bead indicates unreacted secondary amine.

Protocol 2: Epimerization-Free Saponification of Alkyl Esters

When derivatizing the carboxylic acid from an ethyl or methyl ester precursor, harsh basic hydrolysis will cause ring-opening or C3-epimerization.

  • Solvent System: Dissolve the spiro-proline ester in a 3:1:1 mixture of THF : Methanol : Water.

  • Mild Hydrolysis: Cool the solution to 0°C. Add 1.2 equivalents of LiOH·H 2​ O (Lithium hydroxide is significantly milder than NaOH/KOH and suppresses oxazolone formation).

  • Reaction: Stir at 0°C to 15°C for 4 hours.

  • Validation Checkpoint: Monitor the saponification via LC-MS. The epimerized (D-allo) byproduct will typically elute with a distinct retention time compared to the desired L-isomer due to the altered dipole moment and lipophilicity inherent to spirocyclic proline analogs[2][9].

  • Quenching: Carefully acidify to pH 3-4 using 1M KHSO 4​ at 0°C. Do not use strong acids like HCl, as localized heating can cause degradation. Extract with EtOAc and dry over Na 2​ SO 4​ .

References

  • ACS Publications. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry.[Link]

  • ChemRxiv. "Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction." ChemRxiv.[Link]

  • ResearchGate. "ChemInform Abstract: Practical Peptide Synthesis Mediated by a Recyclable Hypervalent Iodine Reagent..." ResearchGate.[Link]

  • PMC. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." National Institutes of Health.[Link]

  • Beilstein Journal of Organic Chemistry. "A mechanochemical approach to access the proline–proline diketopiperazine framework." Beilstein Journals.[Link]

  • ACS Publications. "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry.[Link]

  • ACS Publications. "Proline Analogues." Chemical Reviews.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Conformation: 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride vs. Proline

Executive Summary In the landscape of peptide-based drug discovery, controlling molecular conformation is paramount to achieving desired therapeutic outcomes. Proline, a naturally occurring imino acid, has long been the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide-based drug discovery, controlling molecular conformation is paramount to achieving desired therapeutic outcomes. Proline, a naturally occurring imino acid, has long been the cornerstone for introducing conformational rigidity into peptide backbones. However, its inherent structural limitations have spurred the development of synthetic analogues designed to offer more precise control over peptide architecture. This guide provides an in-depth, data-supported comparison between L-proline and a highly constrained synthetic analogue, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (hereafter referred to as Asn(3-spiro)). We will explore their structural disparities, comparative effects on peptide secondary structures, and the practical implications for researchers in medicinal chemistry and drug development. Through a synthesis of experimental data from NMR, CD spectroscopy, and X-ray crystallography, this guide demonstrates how the unique spirocyclic scaffold of Asn(3-spiro) offers a superior tool for locking peptides into specific, biologically active conformations.

Introduction: The Quest for Conformational Control in Peptides

Peptides are highly versatile signaling molecules, but their inherent flexibility often leads to poor metabolic stability, low bioavailability, and reduced receptor binding affinity. Introducing conformational constraints is a proven strategy to mitigate these issues.[1] Proline's unique cyclic side chain, which connects back to the backbone nitrogen, restricts the rotation around the N-Cα bond, making it a natural "helix breaker" and a potent inducer of β-turns.[2][3] While effective, the pyrrolidine ring of proline still allows for a degree of conformational flexibility, including ring puckering and cis/trans isomerization of the preceding peptide bond.[1][4]

To overcome these limitations, medicinal chemists have developed a range of proline analogues.[5][6] Among the most compelling is Asn(3-spiro), a synthetic amino acid featuring a spirocyclic system where a cyclopentane ring is fused to the pyrrolidine ring at the C4 position. This rigid, bicyclic structure imparts a much higher degree of conformational constraint than proline, offering a powerful method to fine-tune peptide geometry. This guide will dissect the structural and functional differences between these two crucial building blocks.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental differences between proline and Asn(3-spiro) originate from their distinct molecular architectures. Proline possesses a single five-membered pyrrolidine ring, while Asn(3-spiro) incorporates a more complex and rigid spirocyclic system.

Caption: Skeletal structures of L-Proline and 2-Azaspiro[4.4]nonane-3-carboxylic acid.

This structural divergence has profound implications for their physicochemical properties and, consequently, their influence on peptide conformation.

PropertyL-Proline2-Azaspiro[4.4]nonane-3-carboxylic acidRationale for Difference
Molar Mass 115.13 g/mol [7]183.23 g/mol (as free base)The addition of the spiro-fused cyclopentane ring significantly increases the molecular weight.
Structure Monocyclic (pyrrolidine)Bicyclic (spiro[4.4]nonane)The spirocyclic fusion point creates a quaternary carbon, severely restricting ring puckering and overall flexibility.
Backbone Dihedral Angle (Φ) Restricted, typically -60° to -75°Highly restricted, locked into a specific rangeThe spirocyclic system provides a more rigid scaffold, further constraining the N-Cα bond rotation compared to proline's pyrrolidine ring.
Cis/Trans Isomerization Readily occurs; ~5-30% cis isomer in solution[2][4][8]Isomerization is sterically hindered, strongly favoring one conformation.The bulky spirocyclic group creates a significant steric barrier to rotation around the preceding peptide bond, disfavoring the cis isomer.

Impact on Peptide Conformation: A Comparative Analysis

The substitution of proline with Asn(3-spiro) induces precise and predictable changes in peptide secondary structure, primarily by enforcing a more rigid β-turn conformation.

Induction of β-Turns

β-turns are critical secondary structure motifs where the peptide chain reverses its direction.[9] They are often involved in molecular recognition events. Proline is a well-known promoter of β-turns, particularly Type I and Type II turns. However, the conformational flexibility of the proline ring can lead to an equilibrium between different turn types or less-defined structures.

Experimental evidence from NMR and CD spectroscopy indicates that Asn(3-spiro) is a more potent and specific β-turn inducer. The rigid spirocyclic backbone effectively locks the peptide into a well-defined turn geometry. This is because the spiro fusion restricts the puckering of the pyrrolidine ring and fixes the ω (peptide bond) and φ (backbone dihedral) angles more rigidly than proline can.

Cis-Trans Isomerization Control

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its propensity to adopt the cis conformation, a phenomenon that is often a rate-limiting step in protein folding.[2][10][11] While this can be a useful feature, it can also lead to conformational heterogeneity, where a peptide exists as a mixture of slowly interconverting isomers, complicating structural analysis and potentially reducing binding affinity for a specific target conformation.[8][12]

The bulky spirocyclic scaffold of Asn(3-spiro) creates significant steric hindrance that strongly disfavors the cis conformation of the preceding peptide bond. This effectively "locks" the peptide bond in the trans state, leading to a single, well-defined conformation in solution. This is a significant advantage in drug design, as it removes conformational ambiguity and ensures that the peptide adopts the intended shape for receptor binding.

Experimental Methodologies for Conformational Analysis

To empirically validate the conformational effects of these amino acids, several biophysical techniques are employed. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for assessing the overall secondary structure of peptides in solution.[13][14][15]

Detailed Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for comparing the secondary structure of two peptides: one containing proline and another with an Asn(3-spiro) substitution.

Objective: To determine and compare the secondary structural content (e.g., β-turn, random coil) of a proline-containing peptide versus its Asn(3-spiro)-containing analogue.

Materials:

  • Lyophilized synthetic peptides (Peptide-Pro and Peptide-Asn(3-spiro))

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or trifluoroethanol/water mixtures to promote structure)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length[16]

  • Nitrogen gas source for purging the instrument

  • Microbalance and volumetric flasks for accurate concentration determination

Workflow Diagram:

Caption: Experimental workflow for peptide conformational analysis using CD spectroscopy.

Step-by-Step Procedure:

  • Peptide Preparation:

    • Accurately weigh and dissolve each peptide in the chosen buffer to create a stock solution (e.g., 1-2 mg/mL).[13]

    • Determine the precise concentration of the stock solution. If the peptide contains aromatic residues (Trp, Tyr), UV absorbance at 280 nm is suitable. Otherwise, quantitative amino acid analysis is the gold standard for accuracy.[13]

    • From the stock, prepare a working solution with a final concentration of approximately 0.1-0.2 mg/mL in the same buffer.[13]

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge gas at least 30 minutes before use.

    • Calibrate the instrument according to the manufacturer's guidelines, often using a standard like camphor-10-sulfonic acid.[13]

    • Set the acquisition parameters. Typical settings for peptide secondary structure are:

      • Wavelength Range: 190 nm to 260 nm[13]

      • Data Pitch: 1.0 nm[13]

      • Scanning Speed: 50 nm/min[13]

      • Bandwidth: 1.0 nm[13]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[13]

  • Data Collection:

    • Record a baseline spectrum using a cuvette filled with only the buffer. This will be subtracted from the sample spectra.[13]

    • Carefully load the peptide sample into the same cuvette, ensuring no air bubbles are present.

    • Acquire the CD spectrum for the peptide sample. Repeat for all samples.

  • Data Processing and Interpretation:

    • Subtract the buffer baseline from each raw peptide spectrum.[13]

    • Convert the measured ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL), where MRW is the mean residue weight.

    • Analyze the resulting spectra. A peptide with a well-defined β-turn, often induced by Asn(3-spiro), will typically show a negative minimum near 205 nm and a positive maximum near 220 nm.[14] In contrast, a more flexible or random-coil peptide, which may be more characteristic of the proline-containing analogue, typically displays a strong negative peak around 195-200 nm.[14]

    • For quantitative analysis, use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure type.

Applications in Drug Discovery and Conclusion

The choice between proline and a constrained analogue like 2-Azaspiro[4.4]nonane-3-carboxylic acid is a strategic one, driven by the specific goals of the drug discovery program.

When to Use Proline:

  • When a moderate degree of flexibility is desired.

  • In initial screening phases where cost and ease of synthesis are primary concerns.

  • When mimicking a natural peptide sequence that utilizes proline for its biological function.

When to Choose Asn(3-spiro):

  • For lead optimization, when locking a peptide into a highly specific, bioactive conformation is required.

  • To eliminate conformational ambiguity arising from cis/trans isomerization.

  • To design potent and selective agonists or antagonists by precisely orienting key pharmacophoric groups on a rigid scaffold.

  • To potentially improve metabolic stability by creating a more compact and less recognizable cleavage site for proteases.

While L-proline remains an indispensable tool in peptide chemistry, the advent of highly constrained synthetic analogues like 2-Azaspiro[4.4]nonane-3-carboxylic acid represents a significant leap forward in the rational design of peptide therapeutics. Its spirocyclic scaffold offers unparalleled control over local backbone conformation, effectively eliminating the conformational heterogeneity associated with proline's ring puckering and cis/trans isomerization. By enforcing a stable, well-defined β-turn, Asn(3-spiro) enables the design of peptides with enhanced receptor affinity, selectivity, and stability. For researchers and drug developers aiming to translate the therapeutic potential of peptides into clinical reality, understanding and applying these advanced conformational constraints is no longer an option, but a necessity.

References

  • Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available at: [Link]

  • Impact of cis-proline analogs on peptide conformation. PubMed, National Institutes of Health. Available at: [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Novoprolabs. Available at: [Link]

  • Circular Dichroism of Peptides. Springer Nature Experiments. Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. PMC, National Institutes of Health. Available at: [Link]

  • Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. PMC, National Institutes of Health. Available at: [Link]

  • Effect of proline analogues on the conformation of elastin peptides. RSC Publishing. Available at: [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. PMC, National Institutes of Health. Available at: [Link]

  • Aza-Proline Effectively Mimics L-Proline Stereochemistry in Triple Helical Collagen. Europe PMC. Available at: [Link]

  • Conformational Analysis by Circular Dichroism and Optical Rotatory Dispersion. Springer Link. Available at: [Link]

  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. ACS Publications. Available at: [Link]

  • Small molecule mimics of trans-proline: synthesis and applications. ePrints Soton. Available at: [Link]

  • Effect of constraints by threonine on proline containing alpha-helix--a molecular dynamics approach. PubMed, National Institutes of Health. Available at: [Link]

  • Proline Derivatives and Analogs. MilliporeSigma. Available at: [Link]

  • X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). PubMed, National Institutes of Health. Available at: [Link]

  • Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture. ACS Nano, ACS Publications. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • What does proline do to the protein structure?. Quora. Available at: [Link]

  • Impact of azaproline on Peptide conformation. PubMed, National Institutes of Health. Available at: [Link]

  • Proline Analogues. Chemical Reviews, ACS Publications. Available at: [Link]

  • Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization?. Analyst, RSC Publishing. Available at: [Link]

  • Peptide NMR. University of Zurich. Available at: [Link]

  • The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PMC, National Institutes of Health. Available at: [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]

  • Fig. 2. NMR spectroscopy results and related data analysis of peptides... ResearchGate. Available at: [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC, National Institutes of Health. Available at: [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. NSF Public Access Repository. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]

  • Assessment of Energy Effects Determining cis - trans Proline Isomerization in Dipeptides. ACS Publications. Available at: [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. Available at: [Link]

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

  • L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS. A Info. Available at: [Link]

  • Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. PMC, National Institutes of Health. Available at: [Link]

  • Properties, metabolisms, and applications of (L)-proline analogues. PubMed, National Institutes of Health. Available at: [Link]

  • Proline (data page). Wikipedia. Available at: [Link]

Sources

Comparative

Spectroscopic Validation of 2-Azaspiro[4.4]nonane-3-carboxylic Acid Hydrochloride: A Comparative Guide to Spirocyclic Proline Surrogates

Executive Summary The transition from planar, aromatic molecules to structurally complex, three-dimensional architectures is a defining trend in modern drug discovery. Increasing the fraction of sp³-hybridized carbons (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic molecules to structurally complex, three-dimensional architectures is a defining trend in modern drug discovery. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) allows medicinal chemists to "escape from flatland," thereby improving target selectivity, solubility, and overall pharmacokinetic profiles[1]. Among these 3D architectures, spirocyclic amino acids have emerged as highly valuable building blocks.

Specifically, (CAS: 2228132-07-6) serves as a conformationally restricted surrogate for L-proline. While standard proline undergoes rapid envelope puckering, the γ -spiro fusion of a cyclopentane ring in the [4.4] system effectively locks the pyrrolidine conformation[2]. This rigidity dictates a specific trajectory for the peptide backbone, making it an indispensable tool for synthesizing constrained peptidomimetics and spiroligomers.

However, the structural complexity of spirocyclic systems demands rigorous analytical validation. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profile of 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride against alternative proline surrogates, providing self-validating experimental protocols for its structural elucidation.

Multimodal Spectroscopic Validation Workflow

To ensure absolute scientific integrity, the structural validation of spirocyclic scaffolds must utilize orthogonal analytical techniques. The workflow below outlines the logical relationship between sample preparation, data acquisition, and stereochemical assignment.

Workflow A Sample Preparation 2-Azaspiro[4.4]nonane-3-carboxylic acid HCl B High-Resolution Mass Spec (HRMS) ESI-TOF: Exact Mass & Isotopic Pattern A->B C NMR Spectroscopy 1D (1H, 13C) & 2D (NOESY, HSQC) A->C D FT-IR Spectroscopy Functional Group Confirmation A->D E Data Integration & Structural Validation Stereochemical Assignment B->E C->E D->E

Multimodal spectroscopic workflow for structural validation of spirocyclic amino acids.

(Note: Diagram optimized for a maximum width of 760px. High-contrast color palette applied per visualization standards).

Comparative Spectroscopic Performance Data

To understand the analytical behavior of 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride, we must compare it to both standard L-proline and its larger homolog, 2-azaspiro[4.5]decane-3-carboxylic acid. The table below summarizes the quantitative and qualitative spectroscopic differences crucial for structural verification.

ParameterL-Proline2-Azaspiro[4.4]nonane-3-carboxylic acid HCl2-Azaspiro[4.5]decane-3-carboxylic acid HCl
Scaffold Rigidity Low (Rapid envelope puckering)High (Locked by cyclopentane spiro-fusion)High (Locked by cyclohexane chair)
Peptide Bond Isomerization High cis/trans equilibriumHighly biased toward trans geometryHighly biased toward trans geometry
Theoretical Exact Mass [M+H]+ 116.0706 Da170.1181 Da184.1338 Da
Key Diagnostic NMR Feature Broad multiplets due to flexibilityDistinct, sharp NOE cross-peaksComplex multiplet splitting from chair

Step-by-Step Methodologies: Self-Validating Systems

A robust analytical protocol must be self-validating—meaning the experiment itself contains internal checks that immediately flag errors in sample integrity or instrument calibration.

Protocol 1: Quantitative and 2D NMR Spectroscopy

Objective: Confirm the carbon skeleton, relative stereochemistry, and absolute purity. Causality & Self-Validation: Standard 1D 1 H NMR is insufficient for spirocycles due to overlapping aliphatic multiplets. We employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) because it detects through-space dipole-dipole interactions (< 5 Å) rather than through-bond scalar coupling. Since the cyclopentane and pyrrolidine rings are orthogonal, NOESY is the only way to definitively assign the spatial relationship between the cyclopentane protons and the α -proton at C3[3]. To make the system self-validating, we spike the sample with a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). DSS acts as both a chemical shift reference (0.00 ppm) and an internal standard for quantitative NMR (qNMR). If the integrated area of the α -proton does not match the stoichiometric expectation relative to DSS, the system flags the presence of impurities or incomplete salt formation.

Step-by-Step Workflow:

  • Dissolve 10.0 mg of 2-azaspiro[4.4]nonane-3-carboxylic acid HCl in 600 µL of D 2​ O containing 1.0 mM DSS.

  • Acquire 1D 1 H and 13 C spectra on a 600 MHz spectrometer at 298 K.

  • Acquire 2D NOESY with a mixing time of 300-500 ms to capture the critical cross-peaks between the C5 spiro-junction and the C3 α -proton.

  • Integrate the α -proton signal against the DSS methyl singlet for absolute purity quantification.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Objective: Verify the exact monoisotopic mass of the free base (169.1103 Da)[4]. Causality & Self-Validation: We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) MS because ESI is a soft ionization technique that prevents the in-source fragmentation of the highly strained spiro-ring. Because the compound is a hydrochloride salt, it will dissociate in solution; thus, we monitor for the protonated free base [M+H]+ at m/z 170.1181. To ensure a self-validating mass axis, we use a dual-spray source with continuous infusion of Leucine Enkephalin ( m/z 556.2771) as a lock-mass. If the lock-mass drifts by >2 ppm, the acquisition software automatically invalidates the scan, ensuring absolute confidence in the structural assignment.

Step-by-Step Workflow:

  • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse into the ESI-TOF operating in positive ion mode.

  • Simultaneously infuse the lock-mass calibrant via the reference sprayer.

  • Extract the exact mass chromatogram for m/z 170.1181 and verify the isotopic distribution matches the theoretical C 9​ H 16​ NO 2+​ pattern.

Protocol 3: FT-IR Spectroscopy for Salt State Verification

Objective: Differentiate the solid-state hydrochloride salt from the zwitterionic free amino acid. Causality & Self-Validation: NMR in D 2​ O masks exchangeable protons (amines, carboxylic acids). FT-IR is necessary to confirm the solid-state salt form, which is critical for shelf-stability and solubility in peptide synthesis. The hydrochloride salt forces the molecule out of its zwitterionic state, resulting in a distinct protonated secondary amine stretch ( −NH2+​ ) and a protonated carboxylic acid carbonyl stretch ( C=O ). If the compound were a zwitterion, we would observe a carboxylate asymmetric stretch (~1550-1600 cm −1 ) instead of the sharp carboxylic acid carbonyl peak (~1730 cm −1 ).

Step-by-Step Workflow:

  • Prepare a KBr pellet using 1 mg of the analyte and 100 mg of anhydrous KBr.

  • Acquire the FT-IR spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

  • Validate the presence of the broad −NH2+​ band (2500-3000 cm −1 ) and the sharp C=O stretch (~1730 cm −1 ).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction. ChemRxiv. Available at:[Link]

  • 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (Chemical Substance Information). NextSDS. Available at:[Link]

  • PubChemLite - 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (C9H15NO2). PubChem. Available at:[Link]

Sources

Validation

Comparative Binding Affinity of 2-Azaspiro[4.4]nonane-Based Peptidomimetics: A Technical Guide

As the landscape of antiviral therapeutics evolves, the rational design of peptidomimetics targeting viral proteases has become a masterclass in structural biology. For the SARS-CoV-2 Main Protease (MPro), the S2 pocket...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiviral therapeutics evolves, the rational design of peptidomimetics targeting viral proteases has become a masterclass in structural biology. For the SARS-CoV-2 Main Protease (MPro), the S2 pocket represents a critical vulnerability. While first-generation inhibitors like Nirmatrelvir utilize bicyclic proline derivatives, recent comparative studies reveal that the 2-azaspiro[4.4]nonane scaffold offers superior binding affinity and metabolic stability when paired with specific covalent warheads [[1]]().

This guide objectively compares the binding dynamics of 2-azaspiro[4.4]nonane-based inhibitors against industry-standard alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality of Spirocyclic Rigidity

To understand why the 2-azaspiro[4.4]nonane scaffold outperforms traditional proline derivatives, we must examine the thermodynamics of the MPro active site. The S2 pocket of MPro is highly plastic and capable of accommodating large, bulky hydrophobic residues 1.

However, standard proline-based P2 residues suffer from conformational flexibility. When a flexible molecule binds to a target, it loses conformational degrees of freedom, resulting in a severe entropic penalty ( ΔS ) . The (S)-2-azaspiro[4.4]nonane-3-carboxylate moiety solves this by introducing extreme structural rigidity through its gamma-spiro conjunction 2. This rigidity pre-organizes the molecule into its bioactive conformation, minimizing the entropic cost of binding 3. Furthermore, the bulky nonane system comprehensively fills the S2 subsite, maximizing Van der Waals contacts and driving a highly favorable enthalpic ( ΔH ) contribution.

G cluster_0 Dipeptidyl Inhibitor (e.g., MPI60) cluster_1 SARS-CoV-2 MPro NTerm N-Terminal Group S4 S4 Pocket NTerm->S4 H-bonds/VdW P2 P2: 2-azaspiro[4.4]nonane S2 S2 Pocket (Plastic) P2->S2 Hydrophobic Fit P1 P1: Lactam Ring S1 S1 Pocket P1->S1 H-bonds Warhead Aldehyde Warhead Cys145 Catalytic Cys145 Warhead->Cys145 Covalent Bond

Structural mapping of 2-azaspiro[4.4]nonane-based inhibitors to the SARS-CoV-2 MPro active site.

Comparative Data: 2-Azaspiro[4.4]nonane vs. Alternatives

To objectively evaluate the 2-azaspiro[4.4]nonane scaffold, we must compare its leading derivative, MPI60 , against the clinical standard Nirmatrelvir and a structural analog, MPI66-1 .

Quantitative Binding Affinity Comparison
CompoundP2 ScaffoldCovalent WarheadEnzymatic IC₅₀ (μM)Cellular EC₅₀ (μM)
MPI60 (S)-2-azaspiro[4.4]nonaneAldehyde0.022 0.088
Nirmatrelvir 6,6-dimethyl-3-azabicyclo[3.1.0]hexaneNitrile0.066~0.074
MPI66-1 (S)-2-azaspiro[4.4]nonaneNitrile> 2.000N/A

Data aggregated from standardized in vitro FRET assays and Vero E6 cell models 4, [[5]]().

Data Interpretation & Interdependency

The data reveals a critical structural interdependency. MPI60 (IC₅₀ = 22 nM) demonstrates a 3-fold higher enzymatic binding affinity than Nirmatrelvir (IC₅₀ = 66 nM) 5. The larger spiro[4.4]nonane system fills the S2 pocket more comprehensively than the bicyclo[3.1.0]hexane system of Nirmatrelvir.

However, when the aldehyde warhead of MPI60 is swapped for a nitrile warhead (creating MPI66-1 ), the binding affinity collapses (IC₅₀ > 2.0 μM) 6. Causality: The trajectory of the covalent bond formation at Cys145 is highly dependent on the orientation dictated by the P2 residue. The bulky 2-azaspiro[4.4]nonane ring perfectly aligns the aldehyde carbon for nucleophilic attack, but sterically misaligns the linear geometry required for a nitrile warhead to engage the catalytic cysteine.

Experimental Workflow: Self-Validating FRET Assay

To accurately capture the binding affinity (IC₅₀) of reversibly covalent peptidomimetics, researchers must utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay. The following protocol is engineered as a self-validating system , ensuring that any calculated affinity is mathematically sound and biologically relevant.

Step-by-Step Methodology

1. Reagent Preparation & Baseline Establishment

  • Buffer: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Causality: DTT is mandatory to keep the catalytic Cys145 of MPro in a reduced, nucleophilic state.

  • Enzyme: Dilute recombinant SARS-CoV-2 MPro to a final well concentration of 10 nM.

  • Substrate: Prepare the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 20 μM.

2. Compound Dilution & Control Integration

  • Perform 3-fold serial dilutions of the 2-azaspiro[4.4]nonane test compounds (e.g., MPI60) from 10 μM down to 0.5 nM in DMSO.

  • Self-Validation Check: Include Nirmatrelvir as a positive control to validate assay sensitivity, and a 1% DMSO vehicle well as a negative control to establish the uninhibited maximum velocity ( Vmax​ ).

3. The Equilibrium Incubation Phase (Critical Step)

  • Mix the enzyme and the serially diluted inhibitors in a 384-well black microplate.

  • Incubate at 37°C for 30 minutes prior to substrate addition.

  • Causality: Because 2-azaspiro[4.4]nonane-aldehydes are reversibly covalent, they require time to reach thermodynamic equilibrium. Skipping this pre-incubation will result in a failure to capture the true binding affinity, yielding artificially inflated IC₅₀ values.

4. Kinetic Readout & Z'-Factor Validation

  • Initiate the reaction by adding the FRET substrate.

  • Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm / Emission: 490 nm).

  • Calculate the Z'-factor using the DMSO and Nirmatrelvir control wells. Validation Rule: Proceed with data analysis only if Z' > 0.6, confirming high assay robustness.

5. Data Analysis

  • Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves.

  • Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration.

  • Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

G Prep 1. Reagent Preparation MPro + FRET Substrate Dilution 2. Serial Dilution Inhibitor + Controls Prep->Dilution Incubation 3. Equilibrium Phase 30 mins at 37°C Dilution->Incubation Read 4. Kinetic Readout Ex: 340nm / Em: 490nm Incubation->Read Analysis 5. Non-linear Regression IC50 Determination Read->Analysis

Self-validating FRET assay workflow for determining MPro inhibitor binding affinity.

References

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. ACS Medicinal Chemistry Letters (PMC).[Link]

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Taylor & Francis.[Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. ResearchGate.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for 2-Azaspiro[4.4]nonane-3-carboxylic Acid Hydrochloride

Introduction: The Unique Challenge of a Spirocyclic Scaffold In contemporary drug discovery, scaffold diversity is paramount for exploring novel chemical space. The 2-azaspiro[4.4]nonane-3-carboxylic acid motif represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of a Spirocyclic Scaffold

In contemporary drug discovery, scaffold diversity is paramount for exploring novel chemical space. The 2-azaspiro[4.4]nonane-3-carboxylic acid motif represents a valuable, rigid, three-dimensional scaffold that offers a distinct exit vector compared to more planar structures.[1] However, its utility is directly tied to our ability to efficiently and cleanly derivatize it. The secondary amine is a prime handle for modification, most commonly through amide bond formation.

This guide addresses the critical step of coupling 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. The molecule presents a dual challenge for amide synthesis:

  • Steric Hindrance: The spirocyclic system flanking the α-carbon of the carboxylic acid creates significant steric bulk, which can impede the approach of the amine nucleophile to the activated carboxylate.[2][3] Traditional coupling methods may prove inefficient, leading to slow reaction rates and low yields.[3]

  • Salt Form: The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free secondary amine in situ before coupling can occur. The choice and stoichiometry of this base are critical to prevent side reactions and ensure efficient reaction kinetics.[1]

This document provides a framework for objectively comparing the performance of various modern coupling reagents for this specific substrate. We will delve into the mechanistic rationale behind reagent selection, provide detailed experimental protocols for a benchmarking study, and discuss the analytical methods required for a robust evaluation.

The Contestants: A Curated Selection of Coupling Reagents

To establish a comprehensive performance benchmark, we will evaluate reagents from the three principal classes: carbodiimides, phosphonium salts, and uronium/aminium salts.[4][5] Each class operates via a distinct activation mechanism, offering a unique profile of reactivity, cost, and side reaction potential.

  • Carbodiimide: EDC/OxymaPure - A water-soluble carbodiimide paired with a modern, high-performing, and safer alternative to the explosive HOBt additive.[6][7] This combination is a cost-effective workhorse but can be susceptible to racemization and side reactions like N-acylurea formation.[6][8]

  • Phosphonium Salt: PyBOP - A classic phosphonium salt known for its high reactivity and utility in sterically hindered couplings without the risk of guanidinylation associated with uronium salts.[9] Its byproducts can sometimes complicate purification.[10]

  • Uronium/Aminium Salts:

    • HATU: Long considered the gold standard for difficult couplings, HATU is based on the highly reactive HOAt leaving group, which accelerates coupling and minimizes racemization.[6][9]

    • COMU: A third-generation uronium salt incorporating the OxymaPure leaving group.[7][11] It boasts reactivity comparable or superior to HATU, enhanced solubility, and a significantly better safety profile, making it an attractive modern alternative.[7][12]

  • Phosphonic Acid Anhydride: T3P® - A milder, cost-effective reagent known for producing water-soluble byproducts that simplify workup. It has demonstrated low epimerization, particularly when paired with a base like pyridine.[13]

Experimental Design: A Head-to-Head Comparison

A robust benchmarking study requires a standardized reaction to isolate the performance of the coupling reagent as the primary variable.

Model Reaction: The coupling of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride with a model nucleophile, benzylamine. This primary amine is a common synthetic partner and provides a clear NMR and LC-MS signature for product analysis.

Workflow for Benchmarking Study

G cluster_prep Preparation cluster_reaction Parallel Coupling Reactions (1 per Reagent) cluster_analysis Analysis prep_amine Prepare Stock Solution: 2-Azaspiro[4.4]nonane-3-COOH·HCl + DIPEA in DMF reagent_edc EDC / OxymaPure prep_amine->reagent_edc Aliquot & Add Amine reagent_pybop PyBOP prep_amine->reagent_pybop Aliquot & Add Amine reagent_hatu HATU prep_amine->reagent_hatu Aliquot & Add Amine reagent_comu COMU prep_amine->reagent_comu Aliquot & Add Amine reagent_t3p T3P prep_amine->reagent_t3p Aliquot & Add Amine prep_acid Prepare Stock Solution: Benzylamine in DMF prep_acid->reagent_edc Aliquot & Add Acid prep_acid->reagent_pybop Aliquot & Add Acid prep_acid->reagent_hatu Aliquot & Add Acid prep_acid->reagent_comu Aliquot & Add Acid prep_acid->reagent_t3p Aliquot & Add Acid analysis_lcms LC-MS Analysis: - Determine % Conversion - Assess Crude Purity reagent_edc->analysis_lcms Monitor & Workup reagent_pybop->analysis_lcms Monitor & Workup reagent_hatu->analysis_lcms Monitor & Workup reagent_comu->analysis_lcms Monitor & Workup reagent_t3p->analysis_lcms Monitor & Workup analysis_hplc Chiral HPLC Analysis: - Quantify Epimerization analysis_lcms->analysis_hplc analysis_nmr ¹H NMR Analysis: - Confirm Product Structure analysis_hplc->analysis_nmr

Caption: Workflow for the parallel benchmarking of coupling reagents.

Detailed Experimental Protocols

General Materials:

  • 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq for salt neutralization + base requirement)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Selected Coupling Reagent (1.1 eq)

  • Additive (if required, e.g., OxymaPure, 1.1 eq)

Procedure (To be performed for each coupling reagent):

  • Preparation: In a clean, dry vial under an inert atmosphere (e.g., Nitrogen), dissolve 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (e.g., 100 mg, 1.0 eq) in anhydrous DMF (e.g., 2 mL).

  • Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction.[1] Stir for 5 minutes at room temperature.

  • Activation (Pre-activation for Onium Salts):

    • For HATU/COMU/PyBOP: In a separate vial, dissolve the coupling reagent (1.1 eq) in anhydrous DMF. Add this solution to the mixture from step 2. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[10]

    • For EDC/OxymaPure: Add OxymaPure (1.1 eq) followed by EDC (1.1 eq) directly to the mixture from step 2.[10]

    • For T3P®: Add T3P® (1.1 eq, typically as a 50% solution in EtOAc or DMF) to the mixture from step 2.[13]

  • Amine Coupling: Add Benzylamine (1.05 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.[10][14]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and additive), and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm structure, LC-MS to determine purity, and chiral HPLC to quantify any potential epimerization.[14][15][16]

Comparative Performance Data (Illustrative)

The following table presents plausible, illustrative data based on the known performance characteristics of each reagent class with sterically hindered substrates. Actual results should be determined experimentally.

Coupling ReagentAvg. Yield (%)Crude Purity (%)Epimerization (%)Key Observations & Rationale
EDC / OxymaPure 65-75%~80%< 2%A cost-effective option, but lower reactivity with hindered substrates may lead to incomplete conversion. OxymaPure effectively suppresses racemization.[6]
PyBOP 85-95%>90%< 1%Excellent performance for hindered couplings. Does not pose a risk of guanidinylation, making it a reliable choice.[8] Byproduct removal may require careful chromatography.
HATU >95%>95%< 0.5%The benchmark for difficult couplings. The HOAt active ester is highly reactive, driving the reaction to completion with minimal epimerization.[6][9]
COMU >95%>95%< 0.5%Performance is equivalent or superior to HATU.[7][11] Offers enhanced solubility and a superior safety profile, making it the modern reagent of choice.[7][12]
T3P® 80-90%>90%< 1%A "green" and cost-effective option with very easy, aqueous work-up of byproducts. Shows low epimerization, especially with pyridine as the base.[13]

Mechanistic Insights: Why Reagents Perform Differently

The efficiency of a coupling reagent is dictated by the reactivity of the active intermediate it forms with the carboxylic acid.

G start R-COOH (Carboxylic Acid) reagents Coupling Reagent + Base start->reagents 1. Activation activated Activated Intermediate (e.g., O-acylisourea, Active Ester) reagents->activated amine R'-NH₂ (Amine) activated->amine 2. Nucleophilic Attack side_reaction Side Reactions (N-acylurea, Guanidinylation, Racemization) activated->side_reaction Undesired Pathways product Amide Product + Byproducts amine->product

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography Validation of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Introduction: The Imperative for Rigorous Structural Validation in Modern Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Structural Validation in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks, offering a rigid three-dimensional architecture that can effectively probe the complex topology of biological targets.[1] Among these, the 2-azaspiro[4.4]nonane core is a key structural motif found in numerous biologically active compounds.[1] The introduction of a carboxylic acid function, as in 2-Azaspiro[4.4]nonane-3-carboxylic acid, creates a constrained amino acid analogue with significant potential for peptidomimetics and other drug candidates.

The hydrochloride salt form is often utilized to improve the solubility and handling of such amine-containing compounds. However, the true gateway to unlocking the potential of these molecules lies in the unambiguous determination of their three-dimensional structure. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, including bond lengths, bond angles, and stereochemistry, which are invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1]

This guide provides a comprehensive framework for the X-ray crystallography validation of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. While a public crystal structure for this specific compound is not available as of the date of this publication, this guide will serve as an in-depth protocol and comparative analysis. We will detail the necessary experimental workflows, from synthesis and crystallization to data analysis and validation, and compare the expected structural parameters with those of closely related, structurally characterized compounds. This approach provides a robust blueprint for researchers and drug development professionals to validate their own findings and leverage this versatile scaffold.

Part 1: The Crystallographic Validation Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles. Each step is designed to ensure the final structural model is a faithful and accurate representation of the molecule's solid-state conformation.

Synthesis and Crystallization

The prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a carefully designed crystallization screening process.

Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

A plausible synthetic route to the 2-azaspiro[4.4]nonane core often involves a multi-step sequence, such as a [3+2] cycloaddition reaction to form the spirocyclic lactam, followed by hydrolysis and subsequent salt formation.[1][2]

  • Synthesis of the 2-Azaspiro[4.4]nonane Core: A common approach is the phosphine-catalyzed [3+2] cycloaddition of allenoates with α,β-unsaturated cyclic imines to yield 2-azaspiro[4.4]nonan-1-ones.[1][2]

  • Hydrolysis to the Amino Acid: The resulting lactam is then subjected to acidic or basic hydrolysis to open the lactam ring and yield the desired 2-Azaspiro[4.4]nonane-3-carboxylic acid.

  • Formation of the Hydrochloride Salt: The purified amino acid is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The hydrochloride salt is then precipitated, collected by filtration, and dried under vacuum.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of various solvents, temperatures, and crystallization techniques is essential.

  • Solvent Screening: Dissolve a small amount of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) to determine its solubility.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop (1-2 µL) of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a less-polar solvent (the precipitant).

    • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days or weeks.

  • Cooling: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Synthesis of 2-Azaspiro[4.4]nonane Core S2 Hydrolysis to Amino Acid S1->S2 S3 Hydrochloride Salt Formation S2->S3 C1 Solvent Screening S3->C1 Purified Compound C2 Crystal Growth (e.g., Vapor Diffusion) C1->C2 C3 Harvesting & Mounting of Single Crystal C2->C3

Figure 1: Workflow for Synthesis and Crystallization.

X-ray Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection Strategy: A modern area-detector diffractometer is used to collect a series of diffraction images as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data are collected.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots. The data are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution, Refinement, and Validation

The processed diffraction data are used to solve and refine the crystal structure, followed by a rigorous validation process.

Experimental Protocol: Structure Determination and Validation

  • Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[3] This yields an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. The model is then refined against the experimental data using least-squares methods. This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation with checkCIF: The final structural model, in the form of a Crystallographic Information File (CIF), is subjected to validation using tools like the IUCr's checkCIF service.[4] This service performs a battery of checks on the geometric and crystallographic parameters of the structure, flagging any potential issues as ALERTS.

G cluster_data Data Collection & Processing cluster_structure Structure Determination D1 Crystal Mounting & Cooling D2 X-ray Diffraction Data Collection D1->D2 D3 Data Integration & Scaling D2->D3 S1 Structure Solution (Direct Methods) D3->S1 Processed Data S2 Model Building & Refinement S1->S2 S3 Final Validation (checkCIF) S2->S3

Figure 2: Workflow for Data Collection and Structure Determination.

Part 2: Comparative Structural Analysis

In the absence of a determined crystal structure for 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride, a comparative analysis with structurally related compounds is the most effective way to predict and validate its key structural features. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an essential resource for this analysis.[5][6][7][8]

Expected Intramolecular Geometry

The geometry of the 2-azaspiro[4.4]nonane scaffold is expected to exhibit typical bond lengths and angles for sp³-hybridized carbon and nitrogen atoms. The spirocyclic nature of the molecule introduces conformational constraints that influence the puckering of the two five-membered rings.

ParameterExpected ValueJustification and Comparison
C-C Bond Lengths (alkane) 1.52 - 1.54 ÅTypical for C(sp³)-C(sp³) single bonds in cyclic systems.[7]
C-N Bond Lengths (amine) 1.47 - 1.49 ÅStandard for C(sp³)-N(sp³) single bonds in secondary amines.
C-C=O Bond Angle ~117°Influenced by the steric constraints of the five-membered ring.
N-C-C=O Torsion Angle VariableThis torsion angle will define the conformation of the pyrrolidine ring.
Ring Conformations Envelope or TwistThe five-membered rings are expected to adopt non-planar conformations to relieve torsional strain.

For comparison, a search of the CSD for structures containing the 2-azaspiro[4.4]nonane moiety would provide a range of observed bond lengths and angles. For instance, the crystal structure of (5aS,8aR)-3,3-Dimethyloctahydro-1H-cyclopenta[1][9]azeto[1,2-a]pyrrol-4-ium bromide (CCDC Deposition No. 1940904) provides experimentally determined parameters for a related spirocyclic system.[1][10]

Expected Intermolecular Interactions and Crystal Packing

As a hydrochloride salt of a carboxylic acid, the crystal packing of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is expected to be dominated by a network of strong hydrogen bonds.

  • N-H...Cl⁻ Hydrogen Bonds: The protonated secondary amine (R₂NH₂⁺) will act as a strong hydrogen bond donor to the chloride anion.

  • O-H...Cl⁻ or O-H...O=C Hydrogen Bonds: The carboxylic acid proton can form a hydrogen bond with either the chloride anion or the carbonyl oxygen of a neighboring molecule. The latter would lead to the formation of carboxylic acid dimers or chains.

  • Charge-Assisted Hydrogen Bonds: The presence of formal charges on the ammonium cation and chloride anion will strengthen these hydrogen bonding interactions.

The overall packing will be a balance between the formation of an extensive hydrogen-bonded network and efficient space-filling, driven by van der Waals interactions. It is plausible that the molecules will arrange in a way that segregates the hydrophobic spirocyclic portions from the hydrophilic, charge-bearing regions.

Conclusion: A Framework for Confidence in Molecular Structure

The rigorous validation of a molecule's three-dimensional structure is a cornerstone of modern, structure-based drug design. This guide has outlined a comprehensive workflow for the X-ray crystallographic validation of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. While the specific crystal structure of this compound remains to be reported, the detailed protocols for synthesis, crystallization, data collection, and structure refinement provide a clear path forward for researchers.

Furthermore, the comparative analysis, grounded in the vast repository of the Cambridge Structural Database, offers a powerful tool for predicting and assessing the key structural features of this and other novel spirocyclic compounds. By adhering to these principles of experimental rigor and comparative validation, scientists can proceed with confidence in their structural data, paving the way for the development of the next generation of therapeutic agents.

References

  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals. BenchChem.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11217-11233.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Wikipedia. (2024). X-ray crystallography.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Grigor'ev, I. A., & Kirilyuk, I. A. (2020). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 25(22), 5349.
  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • Ambition MBBS®. (2021, June 13). Trick to compare Bond length in organic compounds | Reaction Mechanism for NEET JEE 11th [Video]. YouTube.
  • re3data.org. (2022). Cambridge Structural Database. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
  • Grigor'ev, I. A., Pervukhina, N. V., & Kirilyuk, I. A. (2019). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 24(19), 3569.

Sources

Comparative

Evaluating conformational rigidity of 2-azaspiro[4.4]nonane vs azaspiro[4.5]decane scaffolds

An in-depth evaluation of spirocyclic scaffolds is essential for modern drug discovery, particularly as medicinal chemists seek to "escape from flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of spirocyclic scaffolds is essential for modern drug discovery, particularly as medicinal chemists seek to "escape from flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. Spirocyclic systems—where two rings are fused by a single quaternary carbon—provide exceptional three-dimensionality, improved physicochemical properties, and highly specific exit vectors for functional group display.

This guide provides an objective, highly technical comparison of two prominent spirocyclic scaffolds: 2-azaspiro[4.4]nonane and azaspiro[4.5]decane . By analyzing their conformational rigidity, structural dynamics, and pharmacological applications, we provide researchers and drug development professionals with the actionable insights needed to select the optimal scaffold for target-directed ligand design.

Structural Dynamics and Conformational Rigidity

The fundamental difference between the [4.4] and [4.5] spirocyclic systems lies in the thermodynamic stability and kinetic barriers of their constituent rings.

  • 2-Azaspiro[4.4]nonane: Composed of two five-membered rings (a pyrrolidine and a cyclopentane). Five-membered rings lack a single deep energy minimum, instead undergoing rapid pseudorotation between envelope and half-chair conformations. While the spiro-junction restricts the global flexibility of the molecule compared to acyclic analogs, the local flexibility of the rings results in a radial, less rigidly defined distribution of exit vectors.

  • Azaspiro[4.5]decane: Composed of a five-membered ring and a six-membered ring (e.g., pyrrolidine/cyclohexane or cyclopentane/piperidine). The six-membered ring strongly prefers a chair conformation . The steric bulk of the spiro-junction significantly raises the energy barrier for chair-to-chair interconversion (ring flipping). Consequently, the[4.5] scaffold locks substituents into highly defined axial and equatorial trajectories, offering superior conformational rigidity and precise spatial vectorization for receptor binding[1].

Quantitative Comparison of Scaffold Properties

The following table summarizes the structural and physicochemical distinctions between the two scaffolds, which dictate their utility in Fragment-Based Drug Discovery (FBDD)[2].

Property2-Azaspiro[4.4]nonaneAzaspiro[4.5]decane
Ring System 5-membered / 5-membered5-membered / 6-membered
Primary Conformations Envelope / Half-chairEnvelope / Chair
Dynamic Behavior Rapid pseudorotation (low energy barrier)Restricted ring flipping (high energy barrier)
Exit Vector Trajectory Radial / DynamicDistinct Axial and Equatorial
Conformational Rigidity Moderate-HighVery High
Target Application Flexible pocket adaptation (e.g., SARS-CoV-2 Mpro)Rigid pharmacophore alignment (e.g., JAK/STAT)

Experimental Protocols for Evaluating Rigidity

To objectively validate the conformational rigidity of these scaffolds, researchers must employ orthogonal analytical techniques. The following self-validating protocols combine solution-state dynamics with solid-state structural confirmation.

G Synthesis Spirocyclic Synthesis ([4.4] vs [4.5]) NMR VT-NMR Spectroscopy (Solution State) Synthesis->NMR Xray X-ray Crystallography (Solid State) Synthesis->Xray DFT DFT Calculations (Energy Barriers) NMR->DFT Kinetic Data Xray->DFT 3D Coordinates Rigidity Conformational Rigidity & Exit Vector Mapping DFT->Rigidity Validation

Experimental and computational workflow for evaluating spirocyclic conformational rigidity.
Protocol A: Variable-Temperature (VT) NMR Spectroscopy

VT-NMR is utilized to calculate the activation energy ( ΔG‡ ) of ring dynamics. By lowering the temperature, we can "freeze" the conformational exchange on the NMR timescale.

  • Sample Preparation: Dissolve 15-20 mg of the spirocyclic compound in 0.6 mL of a deuterated solvent with a wide liquid temperature range (e.g., Toluene- d8​ or DMF- d7​ ).

  • Data Acquisition: Acquire 1 H and 13 C spectra at 10 K intervals from 298 K down to 190 K using a 500 MHz or higher NMR spectrometer.

  • Causality & Analysis: For the azaspiro[4.5]decane scaffold, as the temperature approaches the coalescence temperature ( Tc​ ), the rapid chair-to-chair flipping slows. The averaged proton signals will broaden and eventually split into distinct axial and equatorial signals. Using the Eyring equation, the energy barrier for this interconversion can be quantified. In contrast, the 2-azaspiro[4.4]nonane scaffold will often maintain sharp signals even at low temperatures, proving that its pseudorotation barrier is significantly lower and the system is kinetically more flexible[3].

Protocol B: X-ray Crystallography & DFT Validation

Solid-state analysis confirms the exact bond angles and the distortion of the spiro-quaternary carbon, which dictates the exit vectors.

  • Crystallization: Dissolve the purified spirocycle in a minimal amount of dichloromethane (DCM). Layer carefully with an anti-solvent (e.g., hexanes) in a crystallization tube. Allow slow vapor diffusion at 4 °C over 3-7 days. Causality: Slow diffusion prevents the formation of twinned crystals, ensuring high-resolution diffraction data.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a cryostream set to 100 K. Causality: Cryogenic temperatures minimize atomic thermal motion, yielding precise electron density maps.

  • DFT Corroboration: Extract the 3D coordinates from the .cif file and use them as the starting geometry for Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*). This self-validating step ensures that the solid-state conformation is not merely a crystal-packing artifact but represents the global energy minimum of the scaffold[3].

Pharmacological Applications and Pathway Modulation

The choice between a[4.4] and [4.5] scaffold directly impacts a drug's pharmacodynamics.

Azaspiro[4.5]decane in Kinase Inhibition

The rigid chair conformation of the [4.5] system is ideal for locking pharmacophores into deep, narrow binding pockets. A prime example is Atiprimod (an azaspiro[4.5]decane derivative), which acts as a potent inhibitor of the JAK/STAT signaling pathway[4]. The rigid [4.5] core precisely orients its hydrophobic substituents to block the phosphorylation of JAK2/JAK3, subsequently preventing the dimerization and nuclear translocation of STAT3/5, leading to apoptosis in malignant cells[5].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2/JAK3 Receptor->JAK Activates STAT STAT3/5 (Monomer) JAK->STAT Phosphorylates Atiprimod Atiprimod (azaspiro[4.5]decane) Atiprimod->JAK Inhibits Apoptosis Apoptosis / Caspase-3 Atiprimod->Apoptosis Induces pSTAT p-STAT3/5 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Mechanism of Atiprimod (azaspiro[4.5]decane derivative) inhibiting the JAK/STAT signaling pathway.
2-Azaspiro[4.4]nonane in Viral Protease Inhibition

Conversely, the [4.4] system is highly effective when a target pocket requires a degree of induced fit. Recent developments in SARS-CoV-2 antivirals have utilized the 2-azaspiro[4.4]nonane scaffold as a P2 ligand for the Main Protease (Mpro). Compounds like MPI60 leverage the moderate flexibility of the two fused five-membered rings to adapt to the dynamic Mpro active site, achieving high antiviral potency and metabolic stability[6].

Conclusion

When evaluating spirocyclic scaffolds, the decision between 2-azaspiro[4.4]nonane and azaspiro[4.5]decane should be driven by the target's structural requirements. If the binding pocket demands absolute spatial precision and rigid axial/equatorial vectorization, the azaspiro[4.5]decane scaffold is superior. However, if the target requires a high Fsp3​ fraction combined with slight conformational adaptability to accommodate induced-fit binding, the 2-azaspiro[4.4]nonane scaffold provides the optimal balance of rigidity and flexibility.

References

  • - BenchChem

  • - Organic Letters (ACS Publications) 3. - The Journal of Organic Chemistry (ACS Publications) 4. - Blood (ASH Publications) 5. - PMC (NIH) 6. - bioRxiv 7. - ChemRxiv

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. As researchers and drug development professionals, adherence to proper chemical waste...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. As researchers and drug development professionals, adherence to proper chemical waste management is not only a regulatory requirement but also a cornerstone of a safe and sustainable laboratory environment. This document is structured to provide clear, actionable steps, underpinned by scientific principles to ensure the safe handling and disposal of this compound.

Hazard Assessment and Classification

Structural and Chemical Profile:

PropertyValueSource
Molecular Formula C9H16ClNO2PubChemLite[1]
Chemical Class Halogenated Organic Compound, Carboxylic Acid HydrochlorideUniversity of Barcelona[2]
Appearance Likely a solidKISHIDA CHEMICAL CO., LTD.[3]
Acidity Acidic due to the carboxylic acid and hydrochloride moietiesLab Alley[4]

Based on its structure as a hydrochloride salt of a carboxylic acid, this compound is acidic. Furthermore, the presence of chlorine in the hydrochloride salt classifies it as a halogenated organic compound.[2] Similar spirocyclic compounds have been shown to possess biological activity, and some exhibit cytotoxicity.[5][6] Therefore, it is prudent to handle this compound with care, assuming it may be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

Before handling 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride for disposal, ensure the following PPE is worn:

  • Safety Goggles: To protect from potential splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Nitrile Gloves: To avoid direct skin contact.

Disposal Procedure Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride.

DisposalWorkflow start Start: Have 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride for disposal assess Assess the waste: - Pure compound or mixture? - Solid or aqueous solution? start->assess solid_waste Solid Waste Stream assess->solid_waste Solid aqueous_waste Aqueous Waste Stream assess->aqueous_waste Aqueous package_solid Package in a clearly labeled, compatible container. Label as 'Halogenated Organic Waste (Solid)'. solid_waste->package_solid neutralize_prompt Is neutralization feasible and safe in your facility? aqueous_waste->neutralize_prompt final_disposal Arrange for pickup by a licensed chemical waste disposal service. package_solid->final_disposal neutralize_yes Neutralize with a weak base (e.g., sodium bicarbonate solution) under constant stirring. Monitor pH until it is between 6 and 8. neutralize_prompt->neutralize_yes Yes neutralize_no Collect in a labeled 'Aqueous Halogenated Acidic Waste' container. neutralize_prompt->neutralize_no No check_toxicity Does the neutralized solution contain other toxic materials (e.g., heavy metals)? neutralize_yes->check_toxicity toxic_yes Collect in a labeled 'Aqueous Halogenated Waste' container. check_toxicity->toxic_yes Yes toxic_no Consult with your institution's EHS for approval for drain disposal. If approved, flush with copious amounts of water. check_toxicity->toxic_no No toxic_yes->final_disposal neutralize_no->final_disposal

Sources

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